molecular formula C14H22N2O6 B2645393 Boc-nva-osu CAS No. 108233-37-0

Boc-nva-osu

Cat. No.: B2645393
CAS No.: 108233-37-0
M. Wt: 314.338
InChI Key: HXITWUZZHINTOM-VIFPVBQESA-N
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Description

Boc-nva-osu is a useful research compound. Its molecular formula is C14H22N2O6 and its molecular weight is 314.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITWUZZHINTOM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-L-norvaline N-hydroxysuccinimide ester

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-Boc-L-norvaline-N-hydroxysuccinimide-ester

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of N-α-(tert-Butoxycarbonyl)-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-Osu). As a critical reagent in peptide synthesis and bioconjugation, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the molecular structure, core physicochemical properties, and stability profile under various conditions. It further provides field-proven protocols for storage, handling, and analytical characterization to ensure the integrity and reactivity of the reagent, thereby maximizing experimental success.

Introduction: The Role of this compound in Synthetic Chemistry

N-α-(tert-Butoxycarbonyl)-L-norvaline N-hydroxysuccinimide ester, commonly abbreviated as this compound, is an activated amino acid derivative widely used in synthetic organic chemistry.[1][2] Its primary application lies in peptide synthesis, where it serves as a building block for the incorporation of norvaline residues into a growing peptide chain.[2][3] The molecule consists of three key functional components:

  • The Norvaline (Nva) side chain: A straight-chain, non-proteinogenic amino acid that can be used to probe structure-activity relationships or enhance peptide stability.

  • The Boc (tert-butoxycarbonyl) protecting group: An acid-labile protecting group for the α-amine, preventing unwanted side reactions during peptide coupling.[4][5]

  • The N-hydroxysuccinimide (Osu or NHS) ester: An activated ester that facilitates efficient amide bond formation with a free amine group under mild conditions.[] The NHS moiety is an excellent leaving group, which significantly increases the electrophilicity of the carbonyl carbon, promoting rapid and efficient coupling.[3][]

The strategic combination of these components makes this compound a versatile and effective reagent for both solid-phase and solution-phase peptide synthesis, as well as for the conjugation of the norvaline moiety to other molecules.[2][3]

Caption: Chemical structure of Boc-L-norvaline-N-hydroxysuccinimide ester.

Core Chemical and Physical Properties

Accurate characterization of this compound is essential for its effective use. The following table summarizes its key physicochemical properties, compiled from various supplier datasheets. Note that the precursor, Boc-Nva-OH, has a different molecular weight and CAS number.[7][8][9]

PropertyValueSource
Chemical Formula C₁₄H₂₂N₂O₆
Molecular Weight 314.33 g/mol
Appearance White to off-white solid/powder[7]
Storage Temperature -20°C[10]
Purity (Typical) ≥98% (HPLC, TLC, or N)[7]
Solubility Soluble in DMF, DMSO, Dioxane[11][12]

Note: Data for the Osu ester is often extrapolated from similar compounds like Boc-Val-OSu, as specific public datasheets for this compound are less common than for its carboxylic acid precursor (Boc-Nva-OH).

Stability Profile and Degradation Pathways

The utility of this compound is intrinsically linked to its stability. The molecule has two primary points of vulnerability: the acid-labile Boc group and the moisture-sensitive NHS ester.

Stability of the N-hydroxysuccinimide (Osu) Ester

The Osu ester is the most reactive and, therefore, most sensitive part of the molecule. Its primary degradation pathway is hydrolysis, which cleaves the ester bond to yield Boc-Nva-OH and free N-hydroxysuccinimide.

  • Mechanism: Hydrolysis is a significant competing reaction to the desired aminolysis (peptide coupling).[13] It occurs via nucleophilic attack by water or hydroxide ions on the activated carbonyl carbon. This reaction is highly pH-dependent, with the rate increasing significantly in basic conditions (pH > 8.5) and also occurring under neutral or slightly acidic aqueous conditions.[][13]

  • Causality: The presence of moisture is the critical factor. Even atmospheric humidity can be sufficient to initiate hydrolysis over time. Therefore, the reagent must be handled in a dry environment, and reactions should be performed in anhydrous solvents whenever possible. The competition between aminolysis and hydrolysis is a key consideration in experimental design.[13][14]

Stability of the Boc Protecting Group

The Boc group is designed to be stable to a wide range of reaction conditions, including the basic or neutral conditions typically used for NHS ester coupling.[15]

  • Mechanism: The Boc group is cleaved under acidic conditions.[15][16] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton.

  • Causality: Strong acids like trifluoroacetic acid (TFA), often used in a 50% solution with dichloromethane (DCM), are required for efficient cleavage.[16] The reagent is stable to weak acids and most bases, providing a wide window of orthogonality with other protecting groups like Fmoc.[15]

Stability_Pathways BocNvaOsu This compound (Intact Reagent) Hydrolysis Hydrolysis (H₂O, OH⁻) BocNvaOsu->Hydrolysis Moisture (Undesired) Acidolysis Acidolysis (e.g., TFA) BocNvaOsu->Acidolysis Strong Acid (Undesired before use) Coupling Aminolysis (R-NH₂) BocNvaOsu->Coupling Target Amine (Desired Reaction) Degraded_Hydrolysis Boc-Nva-OH + NHS (Inactive for coupling) Hydrolysis->Degraded_Hydrolysis Degraded_Acidolysis H₂N-Nva-Osu⁺ (Deprotected) Acidolysis->Degraded_Acidolysis Desired_Product Boc-Nva-NH-R (Desired Product) Coupling->Desired_Product

Caption: Key reaction pathways for this compound.

Field-Proven Protocols

Adherence to strict protocols for handling, storage, and analysis is critical to prevent premature degradation and ensure reproducible results.

Protocol for Storage and Handling
  • Long-Term Storage (Self-Validating System):

    • Receipt: Upon receipt, immediately inspect the container for an intact seal.

    • Environment: Store the vial at -20°C in a desiccated, moisture-free environment.[10] A freezer with a secondary containment vessel containing desiccant is ideal.

    • Inert Atmosphere: For maximum stability, purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing for storage. This minimizes exposure to both moisture and oxygen.

    • Aliquoting: To prevent repeated freeze-thaw cycles and moisture introduction into the primary stock, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.

  • Handling for Use:

    • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator (typically 30-60 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold powder.

    • Weighing: Weigh the required amount of this compound quickly in a dry environment.

    • Solubilization: Dissolve the reagent in a high-quality, anhydrous grade of a suitable solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.[12] Solutions of NHS esters are not stable long-term and should be prepared fresh.[12]

Protocol for Purity Assessment via HPLC

This protocol provides a general method to assess the purity of this compound and detect the presence of the primary hydrolytic degradant, Boc-Nva-OH.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample: ~1 mg/mL solution of this compound in Acetonitrile.

  • Methodology:

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Injection: Inject 5-10 µL of the sample.

    • Gradient Elution:

      • Time 0-20 min: Linear gradient from 5% to 95% Mobile Phase B.

      • Time 20-25 min: Hold at 95% Mobile Phase B.

      • Time 25-30 min: Return to 5% Mobile Phase B and re-equilibrate.

    • Detection: Monitor absorbance at 220 nm.

    • Analysis (Self-Validation):

      • Expected Result: A pure sample will show a single major peak corresponding to this compound.

      • Validation: The hydrolyzed product, Boc-Nva-OH, is more polar and will elute earlier than the parent ester. The presence of a significant peak at this earlier retention time indicates degradation. Purity can be calculated based on the relative peak areas.

Caption: Workflow for HPLC-based purity assessment of this compound.

Conclusion

Boc-L-norvaline N-hydroxysuccinimide ester is a highly effective, activated amino acid for peptide synthesis. Its successful application is critically dependent on maintaining its chemical integrity. The principal liabilities—the moisture-sensitive NHS ester and the acid-labile Boc group—dictate stringent requirements for anhydrous and non-acidic conditions during storage and use. By implementing the protocols outlined in this guide for handling, storage, and analytical verification, researchers can mitigate the risks of degradation, ensuring high reactivity and leading to more reliable and reproducible synthetic outcomes.

References

  • Matusiak, M., et al. (2009). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. [Link]

  • Ismail, I., et al. (2019). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

Sources

The Role of Boc Chemistry in Modern Solid-Phase Peptide Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Fmoc chemistry has become the standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains an indispensable tool in the arsenal of advanced peptide science. Its unique physicochemical properties—specifically the protonation of the N-terminus during synthesis—often disrupt secondary structure formation, making it superior for synthesizing "difficult," hydrophobic, or aggregation-prone sequences. This guide dissects the mechanistic underpinnings of Boc SPPS, providing a rigorous, self-validating framework for researchers requiring high-fidelity synthesis of complex targets.

Part 1: Mechanistic Foundations of the Boc Group[1]

The utility of the Boc group stems from its acid lability, specifically its removal via acidolysis. Unlike Fmoc, which relies on base-catalyzed


-elimination, Boc removal is driven by the stability of the tert-butyl carbocation.
The Acidolytic Cleavage Mechanism

The deprotection of the N


-Boc group is typically achieved using Trifluoroacetic Acid (TFA) .[1] The reaction follows a two-step mechanism dominated by S

1 kinetics:
  • Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[1]

  • Fragmentation: The tert-butyl-oxygen bond cleaves, generating a tert-butyl carbocation (

    
    -Bu
    
    
    
    ) and a carbamic acid intermediate.[1]
  • Decarboxylation: The unstable carbamic acid spontaneously loses CO

    
     to yield the free amine (as a TFA salt).[2]
    
  • Fate of the Cation: The

    
    -Bu
    
    
    
    cation either eliminates a proton to form isobutylene (gas) or is trapped by nucleophiles (scavengers).

Critical Insight: The formation of the electrophilic


-Bu

species is the primary source of side reactions (alkylation) in Boc chemistry. Effective scavenging is not optional; it is a mechanistic necessity.
Visualization: Boc Deprotection Pathway[1][2][4]

BocMechanism BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate (R-NH-COOH-tBu)+ BocAmine->Protonated + TFA Carbocation tert-Butyl Cation (t-Bu+) Protonated->Carbocation SN1 CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Cleavage Isobutylene Isobutylene (Gas) Carbocation->Isobutylene Elimination (E1) Alkylation Side Product (Alkylated Trp/Met) Carbocation->Alkylation + Nucleophile (No Scavenger) FreeAmine Free Amine Salt (R-NH3+ TFA-) CarbamicAcid->FreeAmine - CO2

Figure 1: The acidolytic deprotection mechanism of the Boc group showing the critical cation pathway.

Part 2: The Boc SPPS Workflow

The Boc cycle differs fundamentally from Fmoc in that the peptide-resin remains protonated (and thus positively charged) for a significant portion of the synthesis. This charge repulsion between growing chains reduces aggregation, a phenomenon known as the "chaotropic effect" of the protonated N-terminus.

The Synthetic Cycle[1]
  • Deprotection: Removal of Boc group with neat TFA or 50% TFA/DCM.

  • Washing: Removal of excess TFA and isobutylene.

  • Neutralization: The amine salt is converted to a free amine using a base, typically N,N-Diisopropylethylamine (DIEA) .

  • Coupling: Activation of the incoming Boc-amino acid (e.g., using DCC/HOBt or HBTU).

In-Situ Neutralization: Advanced protocols (e.g., Kent et al.) combine neutralization and coupling. This minimizes the time the peptide spends as a free amine, reducing the risk of diketopiperazine formation and aspartimide rearrangement.

BocCycle cluster_insitu Optimization: In-Situ Neutralization Start Boc-Peptide-Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA/DCM) Wash1->Neutralization Coupling 4. Coupling (Boc-AA + Activator) Neutralization->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Wash2->Start Next Cycle

Figure 2: The standard Boc SPPS cycle. Dashed box indicates steps combined in in-situ neutralization.

Part 3: Critical Reagents & Cleavage Strategy

The defining feature of Boc chemistry is the use of Benzyl (Bzl) based side-chain protection.[3] These groups are stable to TFA but cleaved by strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) .

Orthogonality Profile
ComponentProtecting GroupStabilityRemoval Condition
N

-Amine
BocBase, Weak AcidTFA (Acidolysis)
Side Chains Bzl, Z, Tos, BomTFA, BaseHF (Strong Acidolysis)
Linker PAM, MBHATFAHF
The HF Cleavage: "High" vs. "Low-High"

HF cleavage is hazardous and requires a specialized Teflon/Kel-F apparatus.

  • Standard (High) HF: High concentration of HF (~90%). Efficient but promotes S

    
    1 reactions, leading to severe alkylation of Tyr, Trp, Met, and Cys by benzyl cations.
    
  • Low-High HF (Tam Method): A two-stage protocol.

    • Low HF: Low concentration of HF in DMS (1:3). Mechanism shifts to S

      
      2. Cleaves most side chains without generating free carbocations. Reduces Met(O) to Met.
      
    • High HF: Standard conditions to cleave the stubborn groups (Arg(Tos), Cys(MBzl)) and the resin linker.

Part 4: Comparative Analysis (Boc vs. Fmoc)

When should you choose Boc over Fmoc? Use the decision matrix below.

FeatureBoc ChemistryFmoc Chemistry
Solubility High. Protonated N-terminus solvates peptide chains.Variable.

-sheet aggregation common in hydrophobic sequences.
Aggregation Low. Electrostatic repulsion prevents inter-chain H-bonding.High. Requires "magic mixtures" or pseudoprolines for difficult seqs.
Synthesis Speed Fast (esp. with in-situ neutralization).Standard.
Safety Low. Requires HF and TFA.High. No HF required.[4]
Cost Reagents generally cheaper.[]Reagents more expensive.
Automation Complex (corrosive reagents).Excellent.

Expert Verdict: Choose Boc for:

  • Sequences >40 residues.

  • Highly hydrophobic domains (e.g., transmembrane regions).

  • "Difficult" sequences where Fmoc synthesis fails due to aggregation.

Part 5: Detailed Experimental Protocols

Protocol A: Standard Boc Deprotection Cycle (Manual)

Use a glass reaction vessel with a frit.

  • Swell Resin: DCM (2 x 2 min).

  • Pre-wash: 50% TFA in DCM (1 x 2 min).

  • Deprotection: 50% TFA in DCM (1 x 20 min). Caution: Gas evolution.

  • Wash: DCM (3 x 1 min).

  • Neutralization: 10% DIEA in DCM (2 x 2 min).

  • Wash: DCM (3 x 1 min).

  • Coupling: Add activated Boc-AA (3-5 eq) in DCM or DMF. Shake 1-2 h.

  • Monitor: Kaiser Test (Ninhydrin). If blue, recouple.

Protocol B: The "Low-High" HF Cleavage (Tam Method)

Requires HF apparatus. PPE: Face shield, heavy rubber gloves, apron. Calcium gluconate gel on hand.

Phase 1: Low HF (S


2 Mode) 
  • Place 0.5 g dried peptide-resin in the Teflon reaction vessel.

  • Add p-cresol (0.5 mL) and dimethyl sulfide (DMS) (3.25 mL).

  • Cool to -78°C (dry ice/acetone). Evacuate vessel.

  • Distill HF (1.25 mL) into the vessel. Total vol: 5 mL.

  • Warm to 0°C. Stir for 2 hours.

  • Evaporate HF and DMS under vacuum.

Phase 2: High HF (S


1 Mode) 
  • Add HF (4.5 mL) to the residue (total ~5 mL HF + 0.5 mL p-cresol).

  • Stir at 0°C for 45-60 min.

  • Evaporate HF under vacuum.

  • Workup: Triturate residue with cold diethyl ether (to remove scavengers). Extract peptide with 10% acetic acid or 50% acetonitrile/water. Lyophilize.

References

  • Merrifield, R. B. (1963).[6][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] Link

Sources

Technical Guide: The Function of OSu (NHS) Activating Groups in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-hydroxysuccinimide (NHS) ester, chemically denoted as -OSu , represents the gold standard for amine-reactive activation in bioconjugation and peptide chemistry.[1][2] By converting a stable carboxyl group into a reactive semi-stable intermediate, the OSu group facilitates the formation of amide bonds with primary amines (N-terminus or Lysine residues) under physiological conditions.[3]

This guide analyzes the physicochemical mechanism of OSu activation, delineates the critical competition between aminolysis and hydrolysis, and provides field-proven protocols for optimizing conjugation efficiency in drug development and proteomic applications.

Part 1: The Mechanistic Core

The Chemistry of Activation

The fundamental function of the OSu group is to increase the electrophilicity of a carboxyl carbon. A standard carboxylic acid is unreactive toward amines at neutral pH because it exists primarily as a carboxylate anion (


).

To drive reaction, the hydroxyl group is replaced by N-hydroxysuccinimide , creating an "active ester."[4] The OSu group serves as an electron-withdrawing leaving group. When a primary amine attacks the carbonyl carbon, the OSu moiety departs, resulting in a thermodynamically stable amide bond.

Reaction Pathway & Competition

The utility of OSu esters is defined by a kinetic competition: Aminolysis (desired) vs. Hydrolysis (undesired).

  • Aminolysis: The nucleophilic attack of an unprotonated primary amine (

    
    ) on the ester.
    
  • Hydrolysis: Water molecules attack the ester, reverting it to the original carboxylic acid and releasing free NHS.

Figure 1: Mechanistic Pathway of OSu Activation

OSu_Mechanism Carboxyl Carboxylic Acid (Stable/Unreactive) Activation Activation Step (DCC/EDC + NHS) Carboxyl->Activation Dehydration OSu_Ester OSu (NHS) Ester (Semi-Stable Intermediate) Activation->OSu_Ester Formation Amide Stable Amide Bond (Conjugate) OSu_Ester->Amide Fast (pH 7-9) Hydrolysis Hydrolyzed Acid (Dead End) OSu_Ester->Hydrolysis Slow (pH <7) Fast (pH >9) Amine Primary Amine (Target Nucleophile) Amine->Amide Attack Water Water (Competitor) Water->Hydrolysis Attack

Caption: The kinetic bifurcation of OSu esters. Success depends on favoring the amine attack over water hydrolysis through pH control.

Part 2: Critical Parameters & Optimization

The pH Dilemma

The reaction rate is strictly pH-dependent.

  • Low pH (< 7.0): Primary amines are protonated (

    
    ) and lose nucleophilicity.[5] Reaction rate is negligible.
    
  • High pH (> 9.0): Hydrolysis of the OSu ester accelerates exponentially.

  • Optimal Window: pH 8.3 - 8.5 is the "sweet spot" where amines are unprotonated enough to react, but hydrolysis is manageable [1].[1]

Hydrolysis Kinetics

Researchers must work quickly once the OSu reagent is solvated in aqueous buffer. The half-life (


) of the ester drops precipitously as pH rises.

Table 1: Hydrolysis Half-Life of OSu Esters

pH ConditionTemperatureApproximate Half-Life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Implication
pH 7.0 0°C4 - 5 hoursStable enough for slow reactions.[3][6]
pH 7.0 25°C~ 1 hourWork quickly during mixing.
pH 8.6 4°C10 minutes Critical: Mix immediately; do not store.
pH > 9.0 25°C< 2 minutesReagent degrades before conjugation.

Data Source: Thermo Fisher Scientific Technical Handbook [2].

Structural Variants: NHS vs. Sulfo-NHS

While the reactive chemistry is identical, the solubility profile dictates the choice of reagent.

  • NHS (OSu): Hydrophobic. Must be dissolved in organic solvent (DMSO/DMF) before adding to aqueous buffer.[2][3][7] Membrane permeable (can label intracellular proteins).

  • Sulfo-NHS (Sulfo-OSu): Hydrophilic due to a sulfonate group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[3][8] Soluble directly in water. Membrane impermeable (labels cell-surface proteins only) [3].
    

Part 3: Experimental Protocols

Synthesis of OSu-Activated Amino Acids

For peptide synthesis or linker creation, one often starts by creating the OSu ester of a protected amino acid (e.g., Boc-Leu-OSu).

Reagents:

  • N-protected Amino Acid (e.g., Boc-AA-OH)

  • N-hydroxysuccinimide (HOSu)[1]

  • Dicyclohexylcarbodiimide (DCC) or EDC

  • Solvent: Anhydrous Dioxane or THF

Workflow:

  • Dissolve Amino Acid (1 eq) and HOSu (1 eq) in anhydrous solvent.

  • Cool to 0°C.

  • Add DCC (1 eq) dropwise.

  • Stir at 0°C for 1 hour, then room temperature overnight.

  • Purification: Filter off the dicyclohexylurea (DCU) byproduct (insoluble white precipitate).

  • Recrystallize the filtrate to obtain the stable OSu ester.

Protein Conjugation Workflow

This protocol describes labeling a protein (Antibody/BSA) with an OSu-activated reagent.

Figure 2: Conjugation Decision Tree

Conjugation_Workflow Start Start: Select Reagent Solubility Is Reagent Water Soluble? Start->Solubility Dissolve_Org Dissolve in DMSO/DMF (Keep <10% final vol) Solubility->Dissolve_Org No (NHS) Dissolve_Aq Dissolve in Water/Buffer Solubility->Dissolve_Aq Yes (Sulfo-NHS) Buffer_Check Check Protein Buffer Dissolve_Org->Buffer_Check Dissolve_Aq->Buffer_Check Exchange Dialysis/Desalt into PBS/HEPES (Remove Tris/Glycine) Buffer_Check->Exchange Contains Amines? (Yes) Mix Mix Reagent + Protein (Molar Excess 10-50x) Buffer_Check->Mix Amine-Free? (Yes) Exchange->Mix Incubate Incubate 30-60 min @ RT or 2h @ 4°C Mix->Incubate Quench Quench with Tris/Glycine (Stop Reaction) Incubate->Quench Purify Desalt/Dialysis (Remove free NHS) Quench->Purify

Caption: Step-by-step logic for OSu conjugation. Note the critical step of removing amine-containing buffers (Tris) before reaction.

Detailed Protocol:

  • Buffer Preparation: Prepare protein in PBS or HEPES (pH 7.2–8.0).

    • Warning:Do NOT use Tris or Glycine. These contain primary amines and will react with the OSu ester, depleting your reagent [4].[9]

  • Reagent Solubilization:

    • If using NHS-ester : Dissolve in anhydrous DMSO to 10 mM.

    • If using Sulfo-NHS : Dissolve directly in the reaction buffer.

  • Mixing: Add the OSu reagent to the protein solution.

    • Target a 20-fold molar excess of OSu reagent to protein for standard labeling.

    • Final organic solvent concentration should be < 10% to prevent protein precipitation.

  • Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This reacts with any remaining OSu ester.

  • Purification: Use a desalting column (e.g., Sephadex G-25) or dialysis to remove the hydrolyzed NHS leaving group and excess reagent.

Part 4: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

OSu chemistry is the backbone of first-generation ADCs. Linkers containing OSu esters (e.g., SMCC ) are used to attach cytotoxic payloads to lysine residues on monoclonal antibodies.

  • Example:T-DM1 (Kadcyla) uses an SMCC linker. The OSu end reacts with antibody lysines, while the maleimide end reacts with the thiol-drug payload [5].

Pre-Activated Amino Acids in Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-AA-OSu or Boc-AA-OSu derivatives are used as "pre-activated" building blocks.

  • Advantage: They eliminate the need for in-situ activation reagents (like HATU/DIC), reducing side reactions and simplifying the protocol for difficult sequences.

  • Stability: Unlike acyl chlorides, OSu esters are stable enough to be weighed and stored as solids, yet reactive enough to couple efficiently.

References

  • BenchChem. (2025).[5] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.Link

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and Crosslinking Technical Handbook.Link

  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.[1][3][10][11][12]Link

  • New England Biolabs (NEB). (n.d.). Reaction Conditions for Chemical Coupling.[3][9][6][7][8][10][13][14]Link

  • National Institutes of Health (NIH). (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy.[15]Link

Sources

Mastering the Stability of Boc-Nva-Osu: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of starting materials is paramount. Among these, Boc-Nva-Osu (Boc-L-norvaline N-hydroxysuccinimide ester) stands as a crucial building block.[1] Its effective utilization hinges on a comprehensive understanding of its inherent chemical sensitivities. This guide provides an in-depth, experience-driven framework for the optimal storage and handling of this compound, ensuring its reactivity and purity are maintained from the vial to your reaction vessel.

The Chemical Vulnerability of this compound: Understanding the "Why"

This compound is a molecule designed for reactivity. The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group, poised to react with primary amines to form stable amide bonds. However, this very reactivity is its Achilles' heel. The primary degradation pathway for all NHS esters, including this compound, is hydrolysis .

Causality: The ester linkage in this compound is susceptible to nucleophilic attack by water. This reaction cleaves the NHS group, yielding the inactive Boc-L-norvaline carboxylic acid and N-hydroxysuccinimide. This hydrolytic degradation is accelerated by elevated temperatures and humidity. Therefore, our entire storage and handling strategy is built upon the core principle of meticulous moisture and temperature control.

Below is a diagram illustrating the competing reaction pathways for this compound.

Boc_Nva_Osu This compound (Active Ester) Desired_Product Stable Amide Bond (Desired Peptide Linkage) Boc_Nva_Osu->Desired_Product Aminolysis (Desired Reaction) Degradation_Product Boc-Nva-OH (Inactive Carboxylic Acid) Boc_Nva_Osu->Degradation_Product Hydrolysis (Degradation) Primary_Amine Primary Amine (e.g., Peptide N-terminus) Water Water/Moisture (Contaminant) Start Start: Retrieve from Cold Storage Equilibrate Equilibrate to Room Temperature in a Desiccator (Crucial Step) Start->Equilibrate Weigh Weigh Required Amount Rapidly in a Low-Humidity Environment Equilibrate->Weigh Dissolve Dissolve Immediately in Anhydrous Solvent Weigh->Dissolve Store Return Unused Solid to Storage (Backfill with Inert Gas) Weigh->Store If not using all material Use Use Solution Immediately in Reaction Dissolve->Use End End Use->End Store->End

Caption: Recommended workflow for handling this compound.

Detailed Experimental Protocols

Protocol 1: Equilibration and Aliquoting

  • Transfer from Storage: Move the sealed vial of this compound from the freezer or refrigerator to a desiccator at room temperature.

  • Equilibration: Allow the vial to warm to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Once equilibrated, open the vial and quickly weigh the desired amount of powder in a clean, dry weighing boat. Minimize the time the vial is open.

  • Aliquoting (Optional but Recommended): If the entire contents of the vial will not be used at once, it is best practice to aliquot the powder into smaller, single-use vials upon first opening. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Resealing: Tightly reseal the main vial, preferably after backfilling with an inert gas like argon or nitrogen.

  • Return to Storage: Promptly return the main vial and any aliquots to the appropriate cold storage conditions within a desiccator.

Protocol 2: Dissolution

  • Solvent Selection: Use a high-purity, anhydrous (dry) solvent. Suitable solvents for Boc-protected amino acids and their NHS esters typically include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN). The precursor, N-Boc-L-norvaline, is soluble in organic solvents like methanol and dichloromethane. [2]2. Dissolution: Add the anhydrous solvent to the vial containing the weighed this compound.

  • Mixing: Gently vortex or sonicate the vial until the solid is fully dissolved.

  • Immediate Use: The resulting solution is highly susceptible to hydrolysis and should be used immediately. Do not prepare stock solutions for storage. Any unused portion of the reconstituted reagent should be discarded.

Conclusion: A Proactive Approach to Reagent Integrity

The chemical nature of this compound dictates that its stability is not a passive state but an actively maintained condition. By understanding the underlying mechanism of hydrolysis and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the consistent performance of this vital peptide synthesis reagent. A proactive, meticulous approach is the cornerstone of reproducible and successful drug discovery and development.

References

Sources

Executive Summary: The Enduring Power of Acidolysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Boc Strategy in Solid-Phase Peptide Synthesis: A Technical Deep Dive Subtitle: Mechanistic Principles, Modern Protocols, and High-Fidelity Cleavage Strategies

While Fmoc chemistry dominates routine peptide synthesis due to its mild conditions, Boc (tert-butyloxycarbonyl) chemistry remains the "heavy artillery" of the field.[1] Developed by R. Bruce Merrifield in 1963, this method relies on a graduated acid-lability principle that offers distinct advantages for synthesizing complex, hydrophobic, or aggregation-prone sequences.

For the senior scientist, choosing Boc is not about nostalgia; it is a strategic decision. The ability to protonate the N-terminus during synthesis breaks up inter-chain hydrogen bonds (beta-sheets), often solubilizing "difficult" sequences that fail in Fmoc protocols. This guide moves beyond basic steps to explore the mechanistic causality, modern "in situ" neutralization workflows, and the rigorous demands of Hydrogen Fluoride (HF) cleavage.

Mechanistic Foundation: Differential Acid Lability

The core of Boc chemistry is orthogonality based on acid strength .

  • Temporary Protection (Nα): The Boc group is acid-labile but requires only moderate acid (typically 50% Trifluoroacetic Acid [TFA]) for removal.

  • Permanent Protection (Side-chains): Benzyl-based groups (Bzl, 2-Cl-Z, Tosyl) are stable to TFA but cleaved by strong acid (Anhydrous HF).

This "graduated acidolysis" ensures that the side chains remain intact while the N-terminus is repeatedly exposed to TFA.

Mechanism of Boc Deprotection

The removal of the Boc group is an E1 elimination reaction driven by the stability of the tert-butyl cation.

BocMechanism cluster_byproducts Byproducts Boc_Peptide Boc-Peptide-Resin (Acid Stable) Protonation Protonation (TFA) Boc_Peptide->Protonation + H+ Intermediate Oxonium Intermediate Protonation->Intermediate Fragment Fragmentation Intermediate->Fragment Slow Step Products Free Amine (Salt) + Isobutylene + CO2 Fragment->Products Irreversible Isobutylene Isobutylene (Gas) CO2 CO2 (Gas)

Figure 1: The acid-catalyzed elimination of the Boc group.[2][3] Note that the generation of gaseous isobutylene and CO2 drives the reaction to completion.

Strategic Resin Selection: PAM vs. MBHA

In Boc chemistry, the resin linker must withstand repeated exposure to TFA. Standard benzyl ester resins (Merrifield resin) suffer from gradual premature cleavage (approx. 1% per cycle).

Resin TypeLinker ChemistryUtilityMechanism of Stability
PAM (Phenylacetamidomethyl) 4-(hydroxymethyl)phenylacetamidomethylPeptide Acids . The "Gold Standard" for Boc.The electron-withdrawing acetamido group makes the ester bond ~100x more stable to TFA than standard benzyl esters.
MBHA (Methylbenzhydrylamine) 4-methylbenzhydrylaminePeptide Amides .The benzhydryl linkage is highly acid-stable, requiring HF for cleavage, yielding a C-terminal amide directly.
Merrifield (Chloromethyl) Benzyl esterEconomical; short peptides only (<10 residues).Susceptible to premature TFA cleavage; rarely used for high-value therapeutics today.

Expert Insight: For any peptide >10 residues, PAM resin is mandatory to prevent the "loss of chain" effect where C-terminal yield drops significantly over 30+ cycles.

The Modern Workflow: Standard vs. In Situ Neutralization

The traditional Boc cycle involves a discrete neutralization step. However, the "In Situ Neutralization" protocol developed by Schnölzer and Kent (1992) revolutionized the field by eliminating the neutralization wash, maximizing coupling efficiency, and reducing aggregation.

Protocol Comparison

A. Standard Protocol (The "Classical" Approach)

  • Deprotection: 50% TFA/DCM (2 x 1 min).

  • Wash: DCM.

  • Neutralization: 5% DIEA/DCM (2 x 2 min). Risk: Aggregation occurs here as the peptide becomes neutral.[4]

  • Wash: DCM.

  • Coupling: Pre-activated AA (DCC/HOBt).

B. In Situ Neutralization Protocol (High Efficiency)

  • Deprotection: 100% TFA (Flow wash) or 50% TFA.

  • Wash: DCM (Flow wash).

  • Coupling: Add AA + HBTU/HATU + DIEA simultaneously.

    • Mechanism:[2][4][5][6][7][8][9] The excess DIEA neutralizes the resin-bound amine in the presence of the activated amino acid. The amine captures the acylating agent faster than it can aggregate.

BocWorkflow cluster_InSitu In Situ Neutralization (Modern) cluster_Standard Standard Protocol (Classic) Start Start: Boc-AA-Resin TFA 1. Deprotection (TFA/DCM) Start->TFA Wash1 2. Wash (DCM) TFA->Wash1 Couple_InSitu 3. Simultaneous Neutralization & Coupling (Boc-AA + HBTU + Excess DIEA) Wash1->Couple_InSitu Preferred Path Neut 3a. Neutralization (DIEA/DCM) Wash1->Neut Legacy Path Couple_InSitu->Start Next Cycle Wash2 3b. Wash (DCM) Neut->Wash2 Couple_Std 3c. Coupling (Boc-AA + DCC) Wash2->Couple_Std Couple_Std->Start Next Cycle

Figure 2: The efficiency gain of In Situ Neutralization bypasses the aggregation-prone neutral wash steps.

The Critical Event: HF Cleavage[2][5]

Cleavage in Boc chemistry utilizes anhydrous Hydrogen Fluoride (HF), a volatile and hazardous liquid that is also an exceptional solvent and deprotecting agent.

Safety Note: HF dissolves glass.[2] All reactions must be performed in a Teflon/Kel-F vacuum line apparatus.

High vs. Low HF Cleavage

Side reactions (alkylation of Tyr, Trp, Met, Cys) are caused by the generation of benzyl carbocations during cleavage. We manage this via "Scavengers" and the "Low-High" HF method.[6][10]

MethodConditionsMechanismPurpose
Standard "High" HF 90% HF, 10% Scavengers (0°C, 1h)SN1 Mechanism (Carbocations formed)Cleaves all protecting groups and resin linkage. High risk of alkylation.
"Low" HF (Tam Method) 25% HF, 65% DMS, 10% p-Cresol (-20°C, 2h)SN2 Mechanism (Non-ionic)Removes most side chains (Bzl, Z) without forming carbocations. Reduces Met(O).[10] Does not cleave Arg(Tos) or resin.

Recommended Protocol: The "Low-High" Strategy

  • Low HF Step: Treat resin with HF:DMS:p-Cresol (1:3:0.5) at 0°C for 2 hours. This removes easy groups and reduces Met(O) to Met.[10]

  • Evacuation: Remove HF and DMS under vacuum.

  • High HF Step: Recharge vessel with anhydrous HF and p-cresol (9:1). React at 0°C for 45 mins. This cleaves Arg(Tos) and releases the peptide from the resin.[10]

Scavenger Cocktails
  • Anisole: General scavenger (prevent Tyr alkylation).[10]

  • Dimethyl Sulfide (DMS): Critical for "Low HF" and reducing Methionine sulfoxide.

  • p-Thiocresol / p-Cresol: Essential if Cysteine is present (prevents S-alkylation).[10]

Troubleshooting & Side Reactions

IssueCauseSolution
Aspartimide Formation Attack of amide nitrogen on Asp ester (Asp-Gly, Asp-Ser sequences).Use OcHex (Cyclohexyl) ester protection for Asp instead of OBzl. OcHex is sterically bulky and prevents ring closure.
Trp Alkylation Tert-butyl cations attacking the indole ring during TFA steps.Use Formyl (For) protection on Trp. Note: Formyl must be removed after HF cleavage (via piperidine) or during "Low HF" with thiols.
N-Terminal Acetylation Trifluoroacetylation of the N-terminus (capped peptide).Ensure TFA is high quality; avoid extended coupling times with un-neutralized TFA salts.

References

  • Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[9] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[9] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

  • Mitchell, A. R., et al. (1978). Preparation of aminomethyl-polystyrene resin supports for solid phase peptide synthesis. Journal of Organic Chemistry. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis (Comparison of Boc/Fmoc). Journal of Peptide Science. Link

Sources

Unleashing the Potential of Norvaline-Containing Peptides: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The non-proteinogenic amino acid norvaline, an isomer of valine, has garnered significant attention in the scientific community for its unique biological activities, primarily as a potent arginase inhibitor. This in-depth technical guide moves beyond the singular focus on the free amino acid to explore the burgeoning field of norvaline-containing peptides. We delve into the synthesis, structural implications, and diverse therapeutic applications of these modified peptides, offering a comprehensive resource for researchers, chemists, and drug development professionals. This guide provides not only a thorough understanding of the underlying science but also detailed experimental protocols and data presentation to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: Norvaline - More Than Just a Valine Isomer

Norvaline is a straight-chain amino acid that is not incorporated into proteins during translation. Its structural similarity to valine allows it to interact with various biological systems, often with distinct outcomes. The most well-characterized activity of norvaline is its ability to competitively inhibit arginase, an enzyme that plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This elevation in nitric oxide (NO) production underpins many of norvaline's therapeutic potentials, including its antihypertensive, neuroprotective, and anti-inflammatory properties.

While the effects of free norvaline are well-documented, its incorporation into peptide scaffolds opens up a new frontier for therapeutic design. The introduction of this unnatural amino acid can modulate a peptide's conformational properties, proteolytic stability, and receptor-binding affinity. This guide will explore the deliberate use of norvaline in peptide design to create novel therapeutics with enhanced efficacy and tailored functionalities.

Synthesis and Characterization of Norvaline-Containing Peptides

The synthesis of peptides containing non-standard amino acids like norvaline is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS) of Norvaline-Containing Peptides

SPPS is the most common and efficient method for synthesizing custom peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Manual Fmoc-Based SPPS of a Model Norvaline-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Ala-Phe-Nva-Gly-NH₂.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Nva-OH

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the coupling of Fmoc-Nva-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization cluster_purification Purification & Analysis Resin Solid Support (Resin) Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Repeat for each amino acid Wash2 Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid N_Cap N-terminal Capping (Optional, e.g., Acetylation) Wash2->N_Cap Cleavage Cleavage from Resin (e.g., TFA Cocktail) N_Cap->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purify RP-HPLC Purification Precipitation->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Structural Impact of Norvaline Incorporation

The substitution of a proteinogenic amino acid with norvaline can have significant consequences for the peptide's secondary structure. Unlike its isomer valine, which has a branched side chain, norvaline possesses a linear n-propyl side chain. This seemingly subtle difference can alter the conformational preferences of the peptide backbone.

A study investigating the misincorporation of norvaline in place of isoleucine in a model peptide revealed that norvaline has a more pronounced disruptive effect on β-sheet structures compared to valine. This disruption is attributed to the increased conformational flexibility of the linear side chain, which can interfere with the precise hydrogen bonding patterns required for stable β-sheet formation. This property can be strategically exploited in peptide design. For instance, incorporating norvaline could be a tool to break undesirable β-sheet aggregation or to induce a more flexible conformation in a specific region of a peptide to enhance its interaction with a target receptor.

Applications of Norvaline-Containing Peptides

The unique properties of norvaline make it an attractive candidate for incorporation into a variety of therapeutic peptides.

Arginase Inhibitors for Cardiovascular and Neurodegenerative Diseases

As previously mentioned, the primary mechanism of action of norvaline is the inhibition of arginase. This leads to an increase in L-arginine levels, which in turn boosts the production of nitric oxide (NO), a potent vasodilator. This vasodilation can have beneficial effects in the treatment of hypertension and other cardiovascular conditions.

Furthermore, NO plays a crucial role in neurotransmission and has been shown to have neuroprotective effects. In the context of Alzheimer's disease, arginase upregulation has been implicated in L-arginine deprivation and subsequent neurodegeneration. By inhibiting arginase, norvaline can restore L-arginine and NO levels in the brain, potentially mitigating the pathological effects of the disease.

While most studies have focused on free L-norvaline, the development of norvaline-containing peptides as arginase inhibitors offers several potential advantages, including improved target specificity, enhanced pharmacokinetic properties, and reduced off-target effects.

Table 1: Arginase Inhibition by Norvaline and Related Compounds

CompoundTargetIC50Assay Method
L-NorvalineHuman Arginase I~15 µMColorimetric Urea Assay
L-NorvalineHuman Arginase II~20 µMColorimetric Urea Assay

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Arginase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of norvaline-containing peptides against arginase.

Materials:

  • Purified human arginase I or II

  • L-arginine solution

  • Urea colorimetric detection kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of arginase in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the norvaline-containing peptide and a positive control inhibitor (e.g., free L-norvaline).

  • Assay Setup: In a 96-well plate, add the arginase solution, the inhibitor dilutions, and the assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-arginine solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction according to the urea detection kit instructions.

  • Urea Detection: Add the colorimetric reagents and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation & Neuroprotection NO->Vasodilation Norvaline_Peptide Norvaline-Containing Peptide Norvaline_Peptide->Arginase Inhibition

Methodological & Application

Application Notes and Protocols for the Incorporation of Norvaline using Boc-Nva-OSu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Use of Activated Esters in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The choice between the two dominant strategies, Fmoc/tBu and Boc/Bzl, is often dictated by the specific challenges of the target sequence. The Boc/Bzl strategy, pioneered by R. Bruce Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more robust, benzyl-based protecting groups for side-chain functionalities.[1] While this is not a truly orthogonal scheme, the differential acid lability (moderate acid for Boc removal vs. strong acid for final cleavage) provides a reliable framework for peptide assembly.[2]

Norvaline (Nva), an isomer of valine, is a non-proteinogenic amino acid increasingly utilized to probe structure-activity relationships, enhance metabolic stability, and modulate the hydrophobicity of peptides. Its incorporation follows standard synthesis cycles.

This guide focuses on a specific and convenient reagent for this purpose: Nα-Boc-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-OSu) . As a pre-activated amino acid derivative, the OSu ester obviates the need for in situ activation with potentially problematic reagents like carbodiimides, thereby simplifying the coupling step and potentially reducing side reactions.[3] We will explore the causality behind the protocol choices, provide a self-validating workflow, and ground our recommendations in established chemical principles.

Physicochemical Properties of this compound

Understanding the properties of the building block is critical for optimizing its use. While a specific datasheet for this compound is not available, its properties can be reliably inferred from its constituent parts (Boc-Nva-OH) and analogous OSu esters.[4]

PropertyValue / DescriptionRationale & Significance
Chemical Formula C₁₄H₂₂N₂O₆ (Isomer of Boc-Val-OSu)Essential for calculating molar quantities for synthesis.
Molecular Weight 314.33 g/mol (Isomer of Boc-Val-OSu)Accurate molecular weight is crucial for precise reagent measurement.
Appearance White to off-white solid/powder.Visual inspection provides a first-pass quality check.
Nα-Protecting Group tert-butyloxycarbonyl (Boc)Acid-labile group removed by moderate acids like TFA.[5]
Activating Group N-hydroxysuccinimide (OSu)Forms a reactive ester, enabling direct coupling to a free amine without additional activators.
Solubility Soluble in DMF, DCM, NMP.Good solubility is essential for efficient reaction kinetics in the solid phase.[][7]
Storage Store at -20°C.The OSu ester is susceptible to hydrolysis; cold and dry storage is critical to maintain reactivity.

Core Principles of the Boc-SPPS Workflow

The Boc-SPPS cycle is a robust, repetitive process. Each cycle extends the peptide chain by one amino acid and consists of four key stages: deprotection, neutralization, coupling, and washing. The success of the synthesis hinges on driving each of these steps to completion.

SPPS_Workflow Start Resin-Bound Peptide (Nα-Boc Protected) Deprotection Step A: Deprotection (50% TFA in DCM) Start->Deprotection 1 Wash1 Wash (DCM/IPA) Deprotection->Wash1 2 Neutralization Step B: Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 4 Coupling Step C: Coupling (this compound in DMF) Monitoring Kaiser Test (Monitor for free amines) Coupling->Monitoring 6 End Resin-Bound Peptide (n+1) (Nα-Boc Protected) End->Deprotection Repeat Cycle Wash1->Neutralization 3 Wash2->Coupling 5 Wash3 Wash (DMF) Wash3->End 7 Monitoring->Wash3:w Complete Capping Optional: Capping (Acetic Anhydride) Monitoring->Capping Incomplete Capping->Wash3

Caption: The iterative cycle of Boc-SPPS for incorporating an amino acid.

Detailed Experimental Protocols

This protocol assumes a starting scale of 0.25 mmol on a 100-200 mesh Merrifield or PAM resin with a substitution level of 0.5-1.0 mmol/g.[5] All volumes are approximate and should be sufficient to ensure the resin is fully solvated and can be easily agitated (typically 10-15 mL/g of resin).

Section 1: Materials and Reagents
  • Resin: Pre-loaded Merrifield or PAM resin.

  • Amino Acid: this compound.

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade, amine-free), Isopropanol (IPA).

  • Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA).

  • Kaiser Test Kit: Reagent A (Ninhydrin in Ethanol), Reagent B (Phenol in Ethanol), Reagent C (Potassium Cyanide in Pyridine).

  • Capping Solution (Optional): Acetic Anhydride and Pyridine or DIEA in DMF.

  • Equipment: Solid-phase peptide synthesis vessel, shaker or nitrogen bubbler for agitation, filtration apparatus.

Section 2: Resin Preparation and Swelling

The solid support must be swollen to ensure that reactive sites are accessible.[8]

  • Place the resin in the reaction vessel.

  • Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

  • Wash the resin three times with DMF to prepare for the first deprotection cycle.

Section 3: The SPPS Cycle for this compound Incorporation

Step A: Nα-Boc Deprotection The Boc group is removed with a moderate acid, generating a protonated N-terminal amine.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.[5]

  • Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[9]

  • Drain the TFA solution.

  • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA.

Causality: The IPA wash helps to "shrink" the resin and remove trapped acid more effectively than DCM alone.[5]

Step B: Neutralization The protonated amine must be neutralized to its free base form, which is the nucleophile required for the coupling reaction.

  • Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes. Drain.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (5x) to remove excess DIEA.

Causality: In-situ neutralization protocols, where the base is added along with the amino acid, are common but can increase the risk of side reactions like diketopiperazine formation, especially after proline.[5] A separate neutralization and thorough washing step is a more conservative and reliable approach.

Step C: Coupling with this compound This step forms the new peptide bond. The pre-activated OSu ester reacts directly with the free amine.

  • Dissolve this compound (2.0 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Immediately add the dissolved this compound solution to the neutralized resin.

  • Agitate the mixture at room temperature. For OSu esters, a longer coupling time is generally required compared to modern reagents. Start with a minimum of 2 hours, but coupling may require 4-12 hours.

Causality: Unlike coupling reagents such as HBTU or HATU which generate highly reactive intermediates, the OSu ester is a milder acylating agent.[3] This results in slower kinetics but can be advantageous for minimizing racemization. Using a 2-3 fold excess of the activated amino acid helps to drive the reaction to completion according to Le Châtelier's principle.

Step D: Monitoring the Coupling Reaction (Kaiser Test) This is a critical self-validation step to ensure the reaction is complete before proceeding.

  • Withdraw a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each Kaiser test reagent to the beads.

  • Heat at 100-120°C for 5 minutes.

  • Result Interpretation:

    • Yellow/Colorless Beads: Negative result. The coupling is complete (no primary amines). Proceed to the next cycle.

    • Blue/Purple Beads: Positive result. The coupling is incomplete (free primary amines remain).[10]

Step E: Managing Incomplete Reactions If the Kaiser test is positive, do not proceed to the next deprotection step.

  • Recouple: Drain the reaction solution, wash with DMF, and add a fresh solution of this compound. Allow it to react for another 2-4 hours and re-test.

  • Cap: If the reaction is still incomplete after recoupling, it is essential to cap the unreacted amines to prevent the formation of deletion sequences.

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.

    • Agitate for 30 minutes.

    • Wash thoroughly with DMF and perform a final Kaiser test to confirm the capping was successful (beads should be yellow).[10]

Mechanism Spotlight: The OSu Active Ester Coupling

The N-hydroxysuccinimide ester is an effective leaving group. The reaction proceeds via a simple nucleophilic acyl substitution, where the free N-terminal amine of the peptide chain attacks the activated carbonyl carbon of the this compound.

Caption: Nucleophilic attack by the peptide amine on the this compound ester.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient coupling time for the OSu ester. 2. Steric hindrance from the growing peptide chain. 3. Degradation of this compound due to moisture.1. Extend the coupling time to 4-12 hours. 2. Perform a double coupling. 3. Use fresh, properly stored this compound. If the problem persists, consider capping.
Low Final Peptide Yield 1. Incomplete deprotection or coupling at multiple steps. 2. Premature cleavage of the peptide from the resin.1. Strictly adhere to reaction times and use monitoring tests (Kaiser). 2. Ensure deprotection conditions are not overly harsh; avoid neat TFA for Boc removal in standard Boc/Bzl SPPS on Merrifield resin.[5]
Side Product Formation Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations generated during deprotection.Although Nva is non-nucleophilic, if your sequence contains sensitive residues, add a scavenger like 0.5% dithioethane (DTE) to the TFA deprotection solution.[1][2]

Conclusion

The use of this compound offers a streamlined approach for incorporating norvaline in Boc-strategy SPPS. By eliminating the need for a separate activation step, it simplifies the workflow and removes variables associated with coupling reagents. The key to success lies in acknowledging the milder reactivity of the OSu ester compared to phosphonium or uronium salts, and consequently allowing for sufficient coupling time. Rigorous monitoring with the Kaiser test provides a crucial checkpoint to validate each cycle, ensuring the integrity of the final peptide product. This protocol, grounded in established principles of peptide chemistry, provides a reliable and effective method for researchers in drug discovery and development.

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group . Nature Protocols. [Link]

  • Basic Peptides synthesis introduction . LifeTein®. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]

  • Introduction to Peptide Synthesis . Current Protocols in Protein Science. [Link]

  • Solvents for Solid Phase Peptide Synthesis . AAPPTec. [Link]

  • Side reactions in the SPPS of Cys-containing peptides . Amino Acids. [Link]

  • SYNTHESIS NOTES . AAPPTec. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides . International Journal of Peptide and Protein Research. [Link]

Sources

Application Notes & Protocols for Boc-Nva-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the conditions and protocols for coupling reactions involving N-α-tert-Butyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-OSu). As a pre-activated amino acid derivative, this compound is a valuable reagent in peptide synthesis and the modification of biomolecules. This document offers in-depth explanations of the reaction mechanism, step-by-step protocols, and critical insights for successful conjugation.

Introduction: The Role of this compound in Synthesis

N-α-tert-Butyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (this compound) is an activated form of the non-proteinogenic amino acid L-norvaline, which is widely used in synthetic chemistry. The key features that make it a versatile building block are:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of norvaline. This group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for orthogonal protection strategies in multi-step syntheses.[1][2]

  • The N-hydroxysuccinimide (NHS) Ester: The carboxyl group of norvaline is activated as an NHS ester (OSu). This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, forming a stable amide bond.[3][4] This method is one of the most reliable and widely used strategies for creating amide linkages.

These features make this compound an excellent reagent for solution-phase peptide synthesis and for conjugating norvaline to proteins, antibodies, or other amine-containing molecules.

Reaction Mechanism: Amide Bond Formation

The coupling of this compound to a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the N-hydroxysuccinimide (NHS) anion is expelled as a leaving group.

  • Proton Transfer: The weakly acidic NHS byproduct is typically neutralized by a mild, non-nucleophilic base present in the reaction mixture, which also ensures the primary amine remains deprotonated and thus nucleophilic.[5] The final product is a stable amide bond linking the norvaline residue to the target molecule.

Below is a diagram illustrating the chemical transformation.

Caption: Mechanism of NHS ester coupling with a primary amine.

Core Principles and Experimental Considerations

The success of the coupling reaction hinges on careful control of several parameters. Understanding the causality behind these choices is critical for optimizing the reaction and ensuring high yields and purity.

  • Solvent Selection : The choice of solvent is crucial for ensuring that all reactants are fully dissolved.

    • Recommended Solvents : Aprotic polar solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices due to their ability to dissolve protected amino acids and many amine substrates.[6][7] For reactions involving biomolecules like proteins, aqueous buffer systems are necessary.[8][9]

    • Causality : Incomplete dissolution will lead to a heterogeneous reaction mixture, drastically reducing reaction rates and yields. The solvent must also be anhydrous (for non-aqueous reactions), as water can hydrolyze the NHS ester, rendering it inactive.[4]

  • pH and Base Selection : For the amine to be an effective nucleophile, it must be in its unprotonated, free-base form.

    • pH Range : The reaction is typically most efficient in a pH range of 7.2 to 9.0.[4][8]

    • Rationale : Below pH 7, the primary amine will be predominantly protonated (R-NH₃⁺) and non-nucleophilic. Above pH 9, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired coupling reaction.[4]

    • Choice of Base : In organic solvents, a non-nucleophilic tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is commonly added in a 1.5 to 3-fold excess.[10][11] This neutralizes any amine salts (e.g., hydrochloride or TFA salts) and the acidic NHS byproduct.

    • Buffers to Avoid : When working in aqueous media, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[8][9] Phosphate, borate, or carbonate buffers are suitable alternatives.[4]

  • Stoichiometry : The molar ratio of reactants can be adjusted to drive the reaction to completion.

    • General Guideline : A slight excess (1.1 to 1.5 equivalents) of the this compound is often used to ensure complete consumption of a valuable amine substrate.

    • Rationale : Using an excess of the activated amino acid can compensate for any hydrolysis of the NHS ester that may occur during the reaction.

  • Temperature and Reaction Time : These two parameters are interdependent and must be optimized to maximize product formation while minimizing side reactions.

    • Temperature : Reactions are often started at 0°C and allowed to warm to room temperature.[11] Running the reaction at lower temperatures (4°C to room temperature) can help minimize potential side reactions, such as racemization, although this is less of a concern with pre-activated derivatives compared to in-situ activation methods.[6]

    • Reaction Time : Coupling reactions can range from 30 minutes to overnight.[8][11] The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[12]

Experimental Protocols

General Workflow for this compound Coupling

The overall process follows a logical sequence from preparation to final product analysis.

G A Reagent Preparation (Dissolve this compound & Amine) B Reaction Setup (Combine reactants, add base) A->B Anhydrous conditions C Reaction Monitoring (TLC or LC-MS) B->C Stir at RT or 0°C -> RT D Reaction Quenching (Add water or buffer) C->D Upon completion E Work-up & Extraction (Isolate crude product) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental workflow for this compound coupling.

Detailed Protocol for Solution-Phase Coupling

This protocol describes a general procedure for coupling this compound to a primary amine in an organic solvent.

Materials:

  • This compound

  • Amine substrate (as a free base or salt)

  • Anhydrous DMF or DCM

  • DIPEA or TEA

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine substrate (1.0 eq) in anhydrous DMF.

  • Base Addition : If the amine substrate is a salt (e.g., hydrochloride), add DIPEA (2.0-2.2 eq) to the solution and stir for 5-10 minutes to form the free base.

  • Addition of Activated Amino Acid : In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction : Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Let the reaction proceed for 2-16 hours.[11]

  • Monitoring : Monitor the reaction's progress by TLC, checking for the consumption of the limiting starting material. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to remove unreacted NHS, and finally with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-Nva-coupled product.

Summary of Reaction Conditions

The following table summarizes the typical conditions for a this compound coupling reaction.

ParameterConditionRationale & Key Considerations
Solvents DMF, DCM, DioxaneMust be polar and aprotic to dissolve reactants. Must be anhydrous to prevent hydrolysis of the NHS ester.[6][10]
Base DIPEA, TEANon-nucleophilic base to deprotonate the amine and neutralize the NHS byproduct. Typically 1.5-3 eq.[10][11]
pH 7.2 - 9.0 (for aqueous reactions)Optimal range for amine nucleophilicity vs. NHS ester stability.[4]
Temperature 0°C to Room Temperature (20-25°C)Lower temperatures can minimize side reactions. Reactions are often started cold and allowed to warm.[6][11]
Reaction Time 2 - 16 hoursHighly dependent on substrates. Monitor by TLC or LC-MS for completion.[8][11]
Stoichiometry 1.1 - 1.5 eq. of this compoundA slight excess of the activated ester drives the reaction towards completion.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from hydrolyzing the NHS ester.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive (hydrolyzed) this compound. 2. Amine is protonated (inactive). 3. Poor solubility of reactants.1. Use fresh, high-quality this compound; ensure anhydrous conditions.[9] 2. Ensure sufficient base is present to neutralize any amine salts. 3. Try a different solvent (e.g., DMF instead of DCM) or gently warm the reaction.
Multiple Products Observed 1. Reaction with other nucleophilic sites on the substrate. 2. Formation of di-acylated product if the substrate has multiple amines.1. If possible, protect other reactive functional groups. 2. Use a limiting amount of this compound and carefully monitor the reaction.
Starting Material Remains 1. Insufficient reaction time. 2. Steric hindrance of the amine. 3. Low reaction temperature.1. Allow the reaction to run for a longer period. 2. Increase the reaction temperature slightly (e.g., to 40°C) and/or use a larger excess of this compound.[12] 3. Allow the reaction to proceed at room temperature.
Difficulty in Purification 1. Excess base (DIPEA/TEA) is difficult to remove. 2. NHS byproduct co-elutes with the product.1. Perform a thorough aqueous acid wash during work-up. 2. Ensure a thorough wash with aqueous bicarbonate solution to remove NHS.

Post-Coupling: Boc Group Deprotection

After successful coupling, the Boc protecting group can be removed to liberate the free amine, which is often necessary for subsequent synthetic steps, such as further peptide chain elongation.

  • Standard Conditions : The Boc group is efficiently cleaved under acidic conditions.[1] A common method is to treat the protected compound with a solution of 25-50% Trifluoroacetic Acid (TFA) in an inert solvent like DCM.[10][13]

  • Procedure : The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[14]

  • Work-up : After deprotection, the TFA and solvent are removed under reduced pressure. The resulting amine TFA salt can often be used directly in the next step after neutralization.

Caution : TFA is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a fume hood.[15][16]

References

  • Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2021). Peptide Easy Clean (PEC): A new turn in peptide purification. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). A Method for Selective N-Boc Deprotection on Wang Resin. Retrieved from [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

Sources

A Step-by-Step Guide to Solid-Phase Synthesis Utilizing Boc-Nva-OSu for Custom Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the incorporation of the non-canonical amino acid L-norvaline (Nva) into a growing peptide chain using N-tert-butyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-OSu) via solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both a practical workflow and the theoretical underpinnings for successful synthesis.

Introduction: The Strategic Advantage of Boc-SPPS and Activated Esters for Non-Canonical Amino Acid Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while one of the original methodologies, remains a robust and reliable choice for many applications.[1][3] It relies on the acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection, which are typically removed in the final cleavage step with a strong acid like hydrogen fluoride (HF).[3][4]

The incorporation of non-canonical amino acids, such as L-norvaline (Nva), is a powerful tool for modulating the pharmacological properties of peptides.[5] Norvaline, an isomer of valine, is of particular interest for its role as an arginase inhibitor, which can influence nitric oxide synthesis pathways, and for its demonstrated neuroprotective and anti-inflammatory properties.[5][6]

To facilitate the efficient and reliable incorporation of Nva, this protocol utilizes a pre-activated N-hydroxysuccinimide (OSu) ester of Boc-protected norvaline. OSu esters are highly reactive intermediates that readily form a stable amide bond with the free N-terminal amine of the growing peptide chain, often leading to high coupling efficiencies and minimizing the risk of racemization.[7][8] This approach circumvents the need for in-situ coupling reagents at this specific step, streamlining the synthesis process.

The Boc-SPPS Workflow: A Cyclical Process of Deprotection, Neutralization, and Coupling

The synthesis of a peptide on a solid support is a cyclical process, with each cycle extending the peptide chain by one amino acid.[2][3] The fundamental steps in each cycle are:

  • Nα-Boc Deprotection: The removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide.

  • Neutralization: The conversion of the resulting ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.

  • Coupling: The formation of a new peptide bond between the free N-terminal amine and the activated carboxyl group of the incoming amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.

Visualizing the Synthesis: The Boc-SPPS Cycle for this compound Incorporation

Boc_SPPS_Cycle cluster_cycle Repeat for next amino acid Resin_Peptide_Boc Resin-Peptide-NH-Boc Resin_Peptide_NH3 Resin-Peptide-NH3+ TFA- Resin_Peptide_Boc->Resin_Peptide_NH3 1. Boc Deprotection (TFA in DCM) Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3->Resin_Peptide_NH2 2. Neutralization (DIEA in DCM) Resin_Peptide_Nva_Boc Resin-Peptide-Nva-NH-Boc Resin_Peptide_NH2->Resin_Peptide_Nva_Boc 3. Coupling Boc_Nva_OSu This compound Boc_Nva_OSu->Resin_Peptide_Nva_Boc

Caption: The iterative cycle of Boc-SPPS, showcasing deprotection, neutralization, and coupling with this compound.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide incorporating L-norvaline using this compound. It is assumed that the synthesis is performed on a suitable resin, such as a Merrifield or MBHA resin, depending on whether a C-terminal acid or amide is desired.[4][9]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compoundPeptide Synthesis GradeMajor Chemical Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Chemical Supplier
Dichloromethane (DCM)Peptide Synthesis GradeMajor Chemical Supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor Chemical Supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor Chemical Supplier
PiperidineReagent GradeMajor Chemical Supplier
Acetic AnhydrideReagent GradeMajor Chemical Supplier
NinhydrinReagent GradeMajor Chemical Supplier
Hydrogen Fluoride (HF)AnhydrousSpecialized Supplier
AnisoleReagent GradeMajor Chemical Supplier
Diethyl etherAnhydrousMajor Chemical Supplier
Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.[10]

  • Wash the resin three times with N,N-dimethylformamide (DMF).

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes. The choice of solvent is critical as it affects the accessibility of the reactive sites on the resin.[2]

Step 2: Nα-Boc Deprotection

Causality: The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in DCM.[3][4] This step exposes the N-terminal amine for the subsequent coupling reaction.

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM to the resin.[10]

  • Gently agitate the resin for 2 minutes and drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) followed by isopropanol (2 times) and then DCM (3 times) to remove residual acid.[10]

Expert Insight: Incomplete deprotection can lead to the formation of deletion peptides.[1][11] For sterically hindered amino acids, extending the deprotection time or using a higher concentration of TFA may be necessary.[11]

Step 3: Neutralization

Causality: After acid-catalyzed deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[3][12] This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[10]

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step with fresh 10% DIEA in DCM for another 2 minutes.

  • Wash the resin thoroughly with DCM (5 times) to remove excess base.

Step 4: Coupling of this compound

Causality: The N-hydroxysuccinimide ester of Boc-Nva is a highly reactive species that readily acylates the free N-terminal amine of the peptide chain, forming a stable peptide bond. The succinimide is released as a water-soluble byproduct, simplifying purification.[7]

  • Dissolve this compound (typically a 2-4 fold molar excess relative to the resin substitution) in a minimal amount of DMF.

  • Add the this compound solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be required for difficult sequences.[9]

  • After the coupling reaction, drain the solution and wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted amino acid and byproducts.

Step 5: Monitoring the Coupling Reaction (Kaiser Test)

Trustworthiness: To ensure the integrity of the final peptide, it is crucial to verify the completion of each coupling step. The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[13][14]

  • Take a small sample of the resin beads (a few milligrams) and place them in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Indicates the presence of unreacted primary amines (incomplete coupling).[14]

    • Yellow/colorless beads and solution: Indicates the absence of primary amines (complete coupling).

Expert Insight: If the Kaiser test is positive, the coupling step should be repeated. If the test remains positive after a second coupling, any unreacted amines should be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences.[13]

Step 6: Repetition of the Synthesis Cycle

Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain. For standard amino acids, in-situ coupling reagents such as DCC/HOBt or HBTU are typically used.[10][15]

Step 7: Final Cleavage and Deprotection

Causality: The final step involves the use of a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.[4][16] This is a critical and hazardous step that requires specialized equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole, to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions.[10][16]

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide and resin with cold, anhydrous diethyl ether to precipitate the crude peptide.

  • Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Alternative Cleavage Reagents: For laboratories not equipped for HF cleavage, trifluoromethanesulfonic acid (TFMSA) can be a suitable alternative for cleaving peptides from the resin.[10][17]

Troubleshooting Common Issues in Boc-SPPS

ProblemPotential CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the amino acids; Peptide aggregation.Double couple the amino acid; Change the solvent to a more polar one like NMP; Use a stronger coupling reagent for subsequent steps.
Incomplete Deprotection Insufficient deprotection time or TFA concentration.Increase the deprotection time to 45-60 minutes; Use a higher concentration of TFA (up to 100%).[11]
Side Reactions During Cleavage Reactive carbocations alkylating sensitive residues (e.g., Trp, Met).Use a cocktail of scavengers (e.g., anisole, thioanisole, ethanedithiol).[10][18]
Low Peptide Yield Premature cleavage of the peptide from the resin; Inefficient coupling or deprotection.Use a more acid-stable linker (e.g., PAM resin); Optimize coupling and deprotection times.[10]

Conclusion

The use of this compound in solid-phase peptide synthesis provides an efficient and reliable method for incorporating the non-canonical amino acid norvaline into peptide sequences. By understanding the chemical principles behind each step of the Boc-SPPS cycle and adhering to a validated protocol, researchers can successfully synthesize custom peptides with tailored biological activities. The careful monitoring of reaction completion and the strategic use of scavengers during the final cleavage are paramount to obtaining a high-purity final product.

References

  • Vertex AI Search. (n.d.). Boc Solid Phase Peptide Synthesis Methods.
  • BenchChem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
  • Otvos, L., Jr, & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 151–158. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image].
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 85(19), 3039–3039. [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved February 4, 2026, from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 4, 2026, from [Link]

  • Malins, L. R., & Payne, R. J. (2012). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-α-thioesters. Chemical Communications, 48(40), 4845-4847. [Link]

  • Barbi, R., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 4, 2026, from [Link]

  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved February 4, 2026, from [Link]

  • Polis, B., et al. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(12), 2217-2229. [Link]

  • Semantic Scholar. (n.d.). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Larsen, B. D., & Nielsen, T. E. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5866-5869. [Link]

  • ResearchGate. (n.d.). Kaiser test (ninhydrin-based) for the detection of primary amine groups.... [Image]. Retrieved February 4, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound Norvaline (FDB005441). Retrieved February 4, 2026, from [Link]

  • Anderson, G. W. (1967). U.S. Patent No. 3,317,559. Washington, DC: U.S.
  • Otaka, A., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(43), 15926-15933. [Link]

  • Laskin, J., & Wysocki, V. H. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 2131-2139. [Link]

Sources

Application Note: Strategic Incorporation of Boc-Nva-OSu into Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of non-proteinogenic amino acids like Norvaline (Nva) is a critical strategy in modern peptidomimetic drug design. An isomer of valine with a linear side chain, Norvaline enhances lipophilicity and proteolytic stability, making it invaluable for improving the pharmacokinetic profile of therapeutic peptides [1].

However, the very property that makes Norvaline desirable—its hydrophobicity—presents a significant synthetic challenge. Sequences rich in hydrophobic residues (e.g., Nva, Val, Ile, Phe) are prone to on-resin aggregation via inter-chain


-sheet formation. This "difficult sequence" phenomenon leads to steric occlusion of the N-terminus, resulting in incomplete coupling and deletion sequences.

This guide details the protocol for incorporating Boc-Nva-OSu (Boc-L-Norvaline N-hydroxysuccinimide ester). Unlike free acid couplings using in-situ activation (e.g., HATU/DIEA), the OSu ester is a pre-activated species. While it minimizes racemization, it exhibits lower reactivity, requiring specific optimization of solvation and reaction kinetics to ensure successful incorporation into aggregated hydrophobic domains.

Material Profile: this compound

Understanding the physicochemical properties of the reagent is the first step toward a reproducible protocol.

PropertySpecification
Chemical Name Boc-L-Norvaline N-hydroxysuccinimide ester
Abbreviation This compound
CAS Number 3392-07-2 (Generic for Boc-Nva derivatives, verify specific OSu CAS)
Molecular Weight ~314.3 g/mol
Solubility Soluble in DMF, DCM, NMP, DMSO. Insoluble in water.[1]
Reactivity Aminolytic active ester. Reacts with primary amines to form peptide bonds.
Storage -20°C, desiccated. Highly moisture sensitive (hydrolyzes to Boc-Nva-OH).

Strategic Consideration: Because this compound is pre-activated, it does not require coupling reagents like DCC, DIC, or HBTU. However, its reaction rate is slower. In hydrophobic sequences, the "window of opportunity" for coupling is limited by the re-aggregation of the peptide chain. Therefore, solvent choice is more critical than reagent excess.

Critical Strategy: Overcoming Aggregation

Before attempting the coupling, you must disrupt the secondary structures (hydrogen bond networks) formed by the growing peptide chain. Standard DMF is often insufficient for Nva-rich sequences.

The "Magic Mixture" Approach

For hydrophobic sequences, replace standard DMF with one of the following high-solvation systems during the coupling step:

  • NMP (N-Methyl-2-pyrrolidone): Superior swelling for polystyrene resins.

  • DMSO/DMF (1:4): DMSO is a powerful disruptor of

    
    -sheets.
    
  • Chaotropic Salts: 0.4M LiCl in DMF (Use with caution; wash thoroughly before cleavage).

Visualization: The Aggregation Breaker Workflow

AggregationStrategy Start Start: Hydrophobic Sequence Detected SolventCheck Standard Solvent (DMF)? Start->SolventCheck AggRisk High Aggregation Risk (Beta-sheet formation) SolventCheck->AggRisk If DMF only Strategy1 Switch Solvent: 100% NMP or DMSO/DMF SolventCheck->Strategy1 Optimization AggRisk->Strategy1 Strategy2 Elevate Temp: 40-50°C (Caution with OSu) Strategy1->Strategy2 If extremely hindered Coupling Coupling Reaction: This compound + DIEA Strategy1->Coupling Strategy2->Coupling Monitor Monitor: Chloranil Test Coupling->Monitor Success Proceed to Next Cycle Monitor->Success Negative (No free amine) Fail Incomplete Coupling Monitor->Fail Positive (Blue/Green) Recouple Double Couple with Chaotropic Salts (LiCl) Fail->Recouple Recouple->Monitor

Caption: Decision tree for optimizing coupling conditions in hydrophobic domains. Note that while heat improves solubility, it accelerates OSu hydrolysis, requiring a balance.

Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Boc chemistry workflow (TFA deprotection).

Reagents Required:

  • This compound (3-4 equivalents relative to resin loading)

  • DIEA (N,N-Diisopropylethylamine)

  • Solvent: NMP (Recommended) or DMF

  • Resin: PAM or MBHA resin (0.5 mmol/g loading recommended to reduce steric crowding)

Step-by-Step Procedure
  • Resin Preparation (Deprotection of Previous AA):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Note: If the sequence contains Trp/Met, add 0.5% DTE or Thioanisole as a scavenger.

    • Wash: DCM (3x), Isopropanol (1x), DCM (3x).

  • Neutralization:

    • The amine is currently a TFA salt.[2] It must be free for the OSu ester to react.

    • Treat with 5% DIEA in DCM (2 x 2 min).

    • Wash: DCM (3x), NMP (3x). Crucial: Switch to the coupling solvent (NMP) here to swell the resin maximally.

  • Coupling Reaction:

    • Dissolve: Dissolve this compound (3 eq) in minimal NMP.

    • Add Base: Add DIEA (1 eq relative to this compound).

      • Expert Insight: Although OSu esters react with free amines, adding 1 equivalent of DIEA ensures the environment remains basic enough to drive the reaction without causing premature hydrolysis.

    • Incubate: Add the mixture to the resin. Shake at room temperature for 2 to 4 hours .

      • Note: OSu coupling is slower than HBTU. Do not rush this step.

  • Monitoring (Validation):

    • Wash resin with NMP (3x).

    • Perform Chloranil Test (Preferred over Kaiser for secondary amines or aggregated sequences, though Nva is primary, Chloranil is often more sensitive in difficult sequences).

    • Result:

      • Colorless: Complete coupling.

      • Blue/Green: Incomplete. Repeat Step 3 (Double Coupling).

  • Capping (Optional but Recommended):

    • If recoupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Solution Phase Coupling

Solution phase synthesis is often used for fragment condensation or when SPPS yields are poor.

  • Dissolution: Dissolve the amine-component (peptide fragment) in DMF or DMSO (if hydrophobic).

  • pH Adjustment: Adjust pH to ~8.0 using TEA or DIEA.

  • Addition: Add this compound (1.1 - 1.2 equivalents) dissolved in DMF.

  • Reaction: Stir at Room Temperature.

    • Time: 4 - 16 hours. Monitor by HPLC or TLC.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes excess amine/base).

    • Wash with 5% NaHCO3 (removes HOSu byproduct and excess this compound).

    • Wash with Brine, Dry over MgSO4, Evaporate.

Scientific Rationale & Troubleshooting

Why this compound?

Using the OSu ester avoids the activation step (e.g., adding DCC). In hydrophobic pockets, bulky activating agents (like BOP/PyBOP) can sometimes be sterically hindered. The OSu ester is smaller and can penetrate the resin matrix more effectively, provided the solvent keeps the peptide chains extended [2].

The Hydrophobic Paradox

Hydrophobic residues (Nva, Val) promote


-sheet aggregation. This aggregation is solvent-dependent.
  • DCM: Good for swelling polystyrene, bad for dissolving peptides (promotes aggregation).

  • DMF: Moderate swelling, moderate solubility.

  • NMP: Excellent swelling, excellent solubility. (Preferred)

Visualization: The SPPS Cycle Logic

SPPSCycle Deprotect TFA Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize DIEA Neutralize Wash1->Neutralize Wash2 Wash (NMP) Neutralize->Wash2 Couple Coupling This compound Wash2->Couple Couple->Deprotect Next Cycle

Caption: The standard Boc-SPPS cycle modified for OSu esters. Note the specific wash steps to transition solvents.

References

  • Pokorny, A. & Almeida, P. (2012). Permeabilization of lipid bilayers by antimicrobial peptides: the role of hydrophobic interactions.Biophysical Journal . Link (Context: Hydrophobicity in peptide design).

  • Sigma-Aldrich. this compound Product Specification and Solubility Data.Link

  • Kent, S.B.H. (1988). Chemical Synthesis of Peptides and Proteins.[2][]Annual Review of Biochemistry . (Context: Difficult sequences and aggregation).

  • Albericio, F. et al. (2000). Preparation and handling of peptides containing methionine and tryptophan.[4]Journal of Organic Chemistry . (Context: Scavengers in Boc chemistry).

  • Paradisio, A. et al. (2015). Influence of Hydrophobic Face Amino Acids on the Hydrogelation of β-Hairpin Peptide Amphiphiles.[5]Biomacromolecules . Link (Context: Norvaline and aggregation mechanics).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and TFA before handling.

Sources

monitoring the coupling efficiency of Boc-nva-osu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of Boc-Nva-OSu Coupling Efficiency

Executive Summary

This guide details the protocols for monitoring the coupling efficiency of This compound (tert-butyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester).[1][2][3] Norvaline (Nva) is a non-proteinogenic amino acid often incorporated into peptide mimetics to enhance enzymatic stability or probe hydrophobic interactions.[1][2][3] The use of the pre-activated OSu ester minimizes racemization and simplifies the reaction setup by eliminating the need for in-situ activation agents (like DCC/DIC). However, OSu esters are susceptible to hydrolysis, making rigorous monitoring essential to ensure high yields and prevent deletion sequences.

Chemical Basis & Critical Parameters

The coupling of this compound relies on the nucleophilic attack of a free amine (on a resin-bound peptide or solution-phase substrate) upon the activated carbonyl of the Norvaline derivative.[1][2]

The Kinetic Challenge: Two competing reactions dictate the success of the experiment. You must maximize Path A (Aminolysis) while suppressing Path B (Hydrolysis).[1][2][3]

  • Path A (Desired):

    
    [1][2][3]
    
  • Path B (Parasitic):

    
    [1][2][3]
    

Critical Variables:

  • Solvent Integrity: DMF or NMP must be anhydrous.[1][2][3] Water content >0.1% accelerates Path B.[1][2][3]

  • pH Control: The reaction requires a basic environment (pH 7.5–8.5 equivalent) to keep the nucleophile unprotonated, but excessive base catalyzes hydrolysis.

  • Stoichiometry: Standard protocol requires 1.5–3.0 equivalents of this compound relative to the amine.[1][2][3]

Visual 1: Reaction Competition Mechanism

ReactionMechanism Start This compound (Activated Ester) Product Coupled Peptide (Boc-Nva-NH-R) Start->Product Path A: Aminolysis (Fast) Byproduct Hydrolyzed Acid (Boc-Nva-OH) Start->Byproduct Path B: Hydrolysis (Slow if dry) NHS Released NHS (Leaving Group) Start->NHS Released in Both Paths Amine Free Amine (R-NH2) Amine->Product Water Water (Trace Moisture) Water->Byproduct

Figure 1: The kinetic competition between desirable aminolysis (Green) and parasitic hydrolysis (Red).[1][2][3] Minimizing water is critical to favor Path A.

Method A: Qualitative In-Process Control (The Kaiser Test)

Primary Application: Solid Phase Peptide Synthesis (SPPS)[1][2]

The Kaiser test (ninhydrin test) is the industry standard for monitoring the disappearance of free primary amines on resin. It is a "Go/No-Go" gate.[1][2][3]

Principle: Ninhydrin reacts with free primary amines to form Ruhemann's Purple.[1][2][3] A complete coupling of this compound blocks the amine, resulting in no color change (Yellow).[1][2][3]

Protocol Steps:
  • Sampling: Remove ~10-20 resin beads from the reaction vessel.

  • Washing: Wash beads 3x with Ethanol (EtOH) to remove non-covalently bound reagents (crucial to avoid false negatives from residual acidic solution).[1][2][3]

  • Reagent Addition: Add 2 drops of each:

    • Solution A: Ninhydrin in Ethanol (5%).[1][2][3]

    • Solution B: Phenol in Ethanol (80%).[1][2][3][4]

    • Solution C: KCN in Pyridine (2%).[1][2][3]

  • Heating: Heat at 100°C for 5 minutes.

Data Interpretation Table
ResultAppearanceChemical StateAction Required
Negative Beads are Yellow/Clear >99% Coupling EfficiencyProceed to deprotection or next step.[1][2][3]
Positive Beads are Blue/Purple Free amines presentRecouple. Do not proceed.[1][2][3]
False Negative Beads Yellow, Solution Blue"Bleeding" of resinWash resin more thoroughly; repeat test.[3]

Expert Insight: Norvaline is a steric analog of Leucine.[2][3] If coupling onto a bulky residue (e.g., Valine, Isoleucine), the reaction may be slow. If the Kaiser test is slightly positive after 2 hours, perform a "double coupling" with fresh this compound rather than extending time, which risks hydrolysis.[1][2][3]

Method B: Quantitative Analysis (RP-HPLC)

Primary Application: Solution Phase Synthesis or Kinetic Profiling[1][2][3]

For precise quantification, or when synthesizing in solution, Reverse-Phase HPLC is required.[1][2][3] This method monitors the consumption of the this compound ester and the release of N-hydroxysuccinimide (NHS).[1][2]

System Setup:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in Water.[1][2][3][5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Wavelength: 210 nm (Peptide bond/Boc) and 260 nm (NHS release).[1][2][3]

Protocol Steps:
  • Baseline: Inject a standard of pure this compound (1 mM in ACN) to establish retention time (

    
     high organic region) and peak area.
    
  • Sampling: At

    
     min, take a 20 µL aliquot of the reaction mixture.
    
  • Quenching: Immediately dilute into 180 µL of cold Methanol/0.1% TFA (stops the reaction).

  • Analysis: Inject 10 µL onto the HPLC.

Calculation of Coupling Efficiency (


): 


Note: This assumes no hydrolysis.[1][2][3] For strict accuracy, correct against the formation of Boc-Nva-OH (hydrolysis product).
Visual 2: Analytical Workflow & Decision Logic

Workflow Start Start Coupling This compound Time Incubate (30-60 mins) Start->Time Sample Take Aliquot Time->Sample Method Select Method Sample->Method Kaiser Method A: Kaiser Test (Solid Phase) Method->Kaiser HPLC Method B: HPLC (Solution Phase) Method->HPLC KaiserResult Beads Color? Kaiser->KaiserResult HPLCResult Ester Peak Area? HPLC->HPLCResult Recouple Recouple (Fresh Reagents) KaiserResult->Recouple Blue/Purple Proceed Proceed to Deprotection KaiserResult->Proceed Yellow/Clear HPLCResult->Recouple >5% Remaining HPLCResult->Proceed <1% Remaining

Figure 2: Decision tree for selecting the appropriate monitoring method and interpreting results.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Slow Reaction Kaiser test remains blue after 2 hours.Steric hindrance (e.g., coupling onto Proline or N-methyl amino acids).[1][2][3]Increase temperature to 50°C; Use a stronger solvent system (e.g., DMF/DMSO mix).[2][3]
Hydrolysis HPLC shows rapid rise of Boc-Nva-OH peak (free acid).[1][2][3]Wet solvent or high humidity.[1][2][3]Dry DMF over 4Å molecular sieves; purge reaction with Argon.
Insolubility Precipitate forms during coupling.[1][2][3]This compound has limited solubility in pure DCM.[1][2][3]Ensure at least 50% DMF in the solvent mixture.[3]

References

  • Sigma-Aldrich. Kaiser Test Kit Protocol and Technical Bulletin. [1][2][3]

  • Thermo Fisher Scientific. N-hydroxysuccinimide (NHS) Ester Chemistry and Hydrolysis Kinetics.

  • PubChem. Boc-Beta-Ala-OSu (Structural Analog Reference for Boc-AminoAcid-OSu properties). [1][2][3]

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

Sources

Application Note: High-Purity Isolation of Norvaline-Substituted Peptides via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and purification specialists in peptide chemistry. It details the downstream processing of peptides containing Norvaline (Nva), specifically when synthesized using the pre-activated ester Boc-Nva-OSu (N-α-t-Butoxycarbonyl-L-norvaline N-hydroxysuccinimide ester).

Executive Summary

Norvaline (Nva), a linear isomer of Valine, is frequently incorporated into peptide analogues to probe structure-activity relationships (SAR) or enhance metabolic stability against proteases. While the use of This compound during Solid-Phase Peptide Synthesis (SPPS) effectively minimizes racemization and simplifies coupling, the resulting purification presents unique challenges due to the high hydrophobicity of the linear alkyl side chain. This guide provides a validated workflow for the cleavage, workup, and Reversed-Phase HPLC (RP-HPLC) purification of Nva-containing peptides, ensuring >98% purity and efficient separation from closely related deletion sequences.

Introduction & Chemical Context

Why this compound?

In Boc chemistry, the use of N-hydroxysuccinimide (OSu) esters is a strategic choice. Unlike carbodiimide couplings (DCC/DIC), which can induce racemization at the


-carbon of sensitive residues, OSu esters are pre-activated and react cleanly with the free amine of the growing peptide chain.
  • Benefit: Reduces the formation of diastereomers (D-Nva impurities), which are notoriously difficult to separate by HPLC.

  • Byproduct: The primary byproduct is N-hydroxysuccinimide (NHS), which is water-soluble and easily removed, unlike the insoluble urea byproducts of DCC.

The Norvaline Challenge

Norvaline (


) is isomeric with Valine but possesses a linear propyl side chain. This linearity increases the peptide's interaction surface area with C18 stationary phases, significantly increasing retention time compared to Valine-containing analogues. Purification protocols must be adjusted to prevent broad peak elution and carryover.

Pre-Purification Workup (Critical)

Before HPLC, the peptide must be cleaved from the resin and stripped of side-chain protecting groups. For Boc chemistry, this requires anhydrous Hydrogen Fluoride (HF).[1]

HF Cleavage Protocol

Safety Warning: HF is extremely toxic and corrosive. All operations must be performed in a dedicated HF apparatus within a fume hood.

  • Resin Preparation: Wash the final peptide-resin (200-500 mg) with Dichloromethane (DCM) and Methanol (MeOH) to remove residual DMF. Dry under vacuum overnight.

  • Scavenger Addition: Add p-cresol (10% v/v) and dimethyl sulfide (DMS) (5% v/v) to the reaction vessel.

    • Rationale: Nva is stable, but if the peptide contains reactive side chains (Trp, Tyr, Met), carbocations generated during cleavage will permanently alkylate them without scavengers.

  • Cleavage: Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel at -78°C. Warm to 0°C and stir for 60 minutes .

  • Evaporation: Remove HF under vacuum (aspirator) at 0°C. Do not use heat, as this promotes side reactions.

Ether Precipitation

This step is the primary purification mechanism for removing non-peptide organic contaminants (scavengers and cleaved protecting groups).

  • Add ice-cold Diethyl Ether (50 mL) to the crude residue.

  • Triturate (grind/stir) the solid to maximize solvent contact.

  • Filter through a fritted glass funnel. Discard the ether filtrate (contains p-cresol and organic impurities).

  • Extraction: Dissolve the precipitated peptide off the filter using 20% Acetic Acid (aq) or 0.1% TFA (aq) depending on solubility.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the "Crude Peptide."

RP-HPLC Purification Protocol

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) . The linear side chain of Nva interacts strongly with C18, providing excellent resolution.

  • Alternative: For peptides >30 residues or extremely hydrophobic sequences, use C8 or C4 to prevent irreversible binding.

  • Pore Size: 100 Å for peptides <3 kDa; 300 Å for larger polypeptides.

Mobile Phase System
  • Solvent A: Milli-Q Water + 0.1% TFA (Trifluoroacetic acid).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Note on TFA: TFA acts as an ion-pairing agent, masking the charge of the N-terminal amine and basic residues, sharpening the peaks.

Gradient Optimization

Nva-containing peptides elute later than their canonical counterparts. A standard 5-60% B gradient may be too steep.

Recommended "Focus Gradient" Strategy:

  • Scouting Run: Run a linear gradient (5% to 95% B over 30 mins) on an analytical column. Note the %B where the product elutes (e.g., 35% B).

  • Preparative Gradient: Design a shallow gradient centered around the elution point.

    • Example: If elution is at 35% B:

      • 0-5 min: 20% B (Load/Wash)

      • 5-35 min: 25%

        
         45% B (Slope: ~0.6% B/min)
        
      • 35-40 min: 95% B (Wash)

Temperature Control

Expert Insight: Heating the column to 40°C - 60°C reduces mobile phase viscosity and enhances mass transfer. For hydrophobic Nva peptides, this significantly reduces peak tailing and improves the separation of deletion sequences (n-1 impurities).

Analytical Validation & Quality Control

Differentiating Norvaline vs. Valine

A common anxiety is the mis-incorporation of Valine (isomer, MW 117.15) if the starting materials were cross-contaminated. Mass Spectrometry (ESI-MS) shows identical m/z for Nva and Val residues.

  • Differentiation Method: Analytical HPLC.[2]

  • Observation: Due to the linear alkyl chain, Nva elutes significantly later than Val on a C18 column.

  • Protocol: Co-inject the purified peptide with a known standard of the Val-analog (if available) or rely on the strict absence of the earlier-eluting isomer peak.

Quantitative Data Summary
ParameterStandard Peptide (Val/Ala)Norvaline (Nva) Peptide
Hydrophobicity ModerateHigh (Linear chain effect)
HPLC Retention Baseline+2 to +5 min shift (vs Val)
Preferred Column C18C18 (Heated to 40-60°C)
Cleavage Reagent 95% TFA (Fmoc) or HF (Boc)HF (Boc) + p-Cresol
Major Impurity Urea (if DCC used)NHS (removed in wash)

Experimental Workflow Diagram

The following diagram illustrates the critical path from resin-bound peptide to pure lyophilized product, highlighting the specific checkpoints for this compound chemistry.

G Resin Resin-Bound Peptide (this compound Synthesis) Wash Resin Wash (DCM/MeOH) Remove unreacted OSu/NHS Resin->Wash Cleavage HF Cleavage (0°C, 1h, p-Cresol) Wash->Cleavage Dry Resin Precip Ether Precipitation (Remove Scavengers) Cleavage->Precip Evaporate HF Extract Aqueous Extraction (20% AcOH) Precip->Extract Filter Solids HPLC Preparative RP-HPLC (C18, 0.1% TFA/ACN) Extract->HPLC Inject Crude QC QC: ESI-MS & Analytical HPLC (Check for Nva/Val shift) HPLC->QC Fraction Collection Final Pure Lyophilized Peptide QC->Final Pool & Freeze Dry

Caption: Workflow for the isolation of Nva-peptides. Blue nodes indicate synthesis/purification, Red nodes indicate critical chemical modifications or QC checkpoints.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Hydrophobic interaction of Nva side chain.Increase column temperature to 50°C; Switch to C8 column.
Low Recovery Peptide precipitation on column.Use a chaotropic agent (e.g., 6M Guanidine HCl) in Sample Load, or use C4 column.
Split Peaks Methionine oxidation (if Met present).Add DMS to HF cleavage; Ensure buffers are degassed.
"Missing" Mass (-18 Da) Aspartimide formation (common in Boc).Avoid high temperature during cleavage; Use HOBt during synthesis.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Context on Hydrophobicity of Norvaline vs Valine).

Sources

analytical techniques for characterizing norvaline-containing peptides (e.g., HPLC, mass spectrometry)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the analytical characterization of peptides containing Norvaline (Nva) . It focuses on two critical scenarios:

  • Recombinant Misincorporation: Detecting Nva as an impurity where it replaces Leucine (Leu) in biotherapeutics (a common issue in E. coli expression).[1]

  • Synthetic Verification: Distinguishing Nva from its isobaric isomer, Valine (Val), in designed peptide drugs.

Introduction & Analytical Challenges

Norvaline (2-aminopentanoic acid) is a non-proteinogenic amino acid.[1] While structurally simple, it presents significant analytical hurdles in peptide therapeutics.[1]

  • The "Isobaric" Trap (Nva vs. Val): Nva (

    
    ) is a structural isomer of Valine.[1] They share the exact monoisotopic mass (99.0684 Da  residue mass). Standard low-resolution MS and even high-resolution MS (HRMS) cannot distinguish them based on intact mass alone. Differentiation requires chromatographic separation or advanced fragmentation (MS/MS).[1]
    
  • The "Misincorporation" Shift (Nva vs. Leu): In recombinant production (specifically E. coli), Norvaline is biosynthesized from 2-ketobutyrate when Leucine is scarce. It is promiscuously charged onto Leu-tRNA, leading to Nva incorporation at Leu sites.[1] This results in a -14.0157 Da mass shift (

    
     difference) relative to the native peptide. While resolvable by mass, the challenge lies in detecting trace levels (often <0.1%) of the Nva-variant amidst a massive background of the native Leu-peptide.
    

Chromatographic Strategies (HPLC/UPLC)

Chromatography is the primary tool for resolving Nva from Val (isobaric) and Nva-variants from Leu-variants (hydrophobic difference).

Mechanism of Separation
  • Hydrophobicity Rule: In Reversed-Phase (RP) chromatography, linear alkyl chains generally interact more strongly with the stationary phase than branched chains due to accessible surface area.

  • Elution Order: typically Valine (Branched) < Norvaline (Linear) < Leucine .[1]

    • Note: Nva-containing peptides usually elute later than Val-containing analogs but earlier than Leu-containing native peptides (due to one less carbon).[1][2]

Protocol 1: High-Resolution Peptide Mapping for Nva Detection[2]

Objective: Separate Nva-containing peptide variants from native Leu-peptides and Val-isomers.

Instrumentation: UHPLC (e.g., Agilent 1290, Waters H-Class) coupled to Q-TOF or Orbitrap.

ParameterSpecificationRationale
Column C18 with sub-2 µm particles (e.g., 2.1 x 150 mm, 1.7 µm)Long column length provides theoretical plates needed to resolve closely eluting isomers.[1][2]
Alternative Column Phenyl-Hexyl or C12Alternative selectivity if C18 fails to resolve Nva/Val pairs. Phenyl phases interact with pi-electrons and shape selectivity.[1]
Mobile Phase A 0.1% Formic Acid (FA) + 0.02% TFA in WaterTFA acts as an ion-pairing agent to sharpen peaks, crucial for isomeric separation.[1][2]
Mobile Phase B 0.1% Formic Acid + 0.02% TFA in Acetonitrile
Gradient Shallow gradient (e.g., 0.5% B/min increase)Maximizes resolution in the elution window of the target peptide.[2]
Temperature 40°C - 60°CHigher temperature improves mass transfer but must be optimized; sometimes lower temps (25°C) improve selectivity for isomers.[2]

Step-by-Step Workflow:

  • Digest: Perform standard tryptic digestion of the protein sample.

  • Conditioning: Equilibrate column for >30 mins to ensure stable retention times (RT).

  • Injection: Inject 5-10 µg of digest.

  • Detection: Monitor UV (214 nm) and MS (Full Scan).

  • Data Analysis:

    • For Misincorporation: Extract Ion Chromatogram (EIC) for the Native Peptide (

      
      ) and the Nva-variant (
      
      
      
      ).
    • For Isobaric QC: Look for peak splitting or RT shifts compared to a synthetic Val-standard.

Mass Spectrometry Strategies

When chromatography alone is insufficient, or for definitive structural proof, MS/MS fragmentation is required.

The "Diagnostic Ion" Method

Standard Collision Induced Dissociation (CID) often yields identical b- and y-ions for Nva and Val peptides. Advanced fragmentation techniques are needed.

  • Immonium Ions:

    • Valine Immonium Ion: 72.08 Da (Dominant)[2]

    • Norvaline Immonium Ion: 72.08 Da (Also forms, but often with different intensity ratios of secondary fragments). Not definitive.

  • Side-Chain Fragmentation (w-ions):

    • High-energy fragmentation (HCD) or Electron Transfer Dissociation (ETD) can cleave the side chain.

    • Valine: Isopropyl side chain cleavage.[1]

    • Norvaline: n-Propyl side chain cleavage.[1]

    • d-ions: Diagnostic side-chain losses from the N-terminus (d-ions) allow differentiation of isomers.[3]

Protocol 2: LC-MS/MS with Targeted Inclusion List[1][2]

Objective: Quantify Nva misincorporation at Leu sites.

  • In Silico Prediction: Calculate the m/z of the expected tryptic peptide with Leucine (

    
    ).
    
  • Target Calculation: Calculate the m/z of the Nva misincorporated variant:

    
    
    
  • MS Method Setup:

    • Mode: Parallel Reaction Monitoring (PRM) or Targeted SIM.[1]

    • Inclusion List: Add

      
       with a narrow isolation window (e.g., 1.0 Da).[1]
      
  • Validation:

    • The Nva variant should elute slightly earlier than the Leu parent peptide on C18.

    • Confirm sequence via MS/MS (y-ion series should match, but precursor mass is -14 Da).

Amino Acid Analysis (AAA)

For total quantification of Norvaline content (regardless of position), hydrolysis followed by derivatization is the gold standard.

Protocol:

  • Hydrolysis: 6N HCl, 110°C, 24 hours (vapor phase or liquid phase).

  • Derivatization: AccQ-Tag (Waters) or OPA (Agilent).[1]

    • Note: OPA derivatizes primary amines.

  • Separation: RP-HPLC on a specialized AAA column.

  • Result: Nva elutes as a distinct peak, well-separated from Val and Leu.[1] This provides the "Total Nva %" in the protein.

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram guides the researcher to the correct method based on the specific analytical question (Impurity vs. Identity).

Nva_Analysis_Workflow Start Start: Characterize Nva Peptide Question What is the Analytical Goal? Start->Question Path_Impurity Detect Nva Misincorporation (Impurity in Recombinant Protein) Question->Path_Impurity Recombinant Path_Identity Verify Nva Identity (Synthetic Peptide QC) Question->Path_Identity Synthetic Step_Imp_1 Calculate Mass Shift (Target = Native - 14.016 Da) Path_Impurity->Step_Imp_1 Step_Id_1 Isobaric Challenge (Nva vs Val = 0 Da Shift) Path_Identity->Step_Id_1 Step_Imp_2 Peptide Mapping (C18 UHPLC) Look for Pre-eluting Peak Step_Imp_1->Step_Imp_2 Step_Imp_3 MS1 Confirmation (Exact Mass Match) Step_Imp_2->Step_Imp_3 End_Quant Quantify % Misincorporation Step_Imp_3->End_Quant Step_Id_2 High-Res Separation (Optimized Gradient/Phenyl Column) Step_Id_1->Step_Id_2 Step_Id_3 Advanced MS/MS (ETD/ECD or w-ion analysis) Step_Id_2->Step_Id_3 End_Confirm Confirm Sequence Purity Step_Id_3->End_Confirm

Caption: Decision tree for selecting the appropriate analytical workflow based on the origin of the Norvaline issue (Misincorporation vs. Isobaric Verification).

Diagram 2: Misincorporation Pathway & Detection

This illustrates why Nva appears in recombinant proteins and how the -14 Da shift is generated.

Nva_Misincorporation Substrate 2-Ketobutyrate Nva Norvaline (Nva) (C5 Linear) Substrate->Nva Leucine Starvation Enzyme Leu Biosynthesis Enzymes Leu_tRNA Leu-tRNA Synthetase (Promiscuity) Nva->Leu_tRNA Mis-charging Protein Mutant Protein (Leu -> Nva) Leu_tRNA->Protein Translation Delta Mass Shift -14 Da Protein->Delta Native Native Peptide (Leu: 113 Da) Native->Delta

Caption: Mechanism of Norvaline misincorporation in E. coli and the resulting mass shift detectable by MS.

References

  • Apostol, I., et al. (1997).[1][4][5] Incorporation of Norvaline at Leucine Positions in Recombinant Human Hemoglobin Expressed in Escherichia coli.[1][4] Journal of Biological Chemistry.[1][4][5] Link

  • Kroemer, S., et al. (2005).[1] Simultaneous analysis of the non-canonical amino acids norleucine and norvaline... (Referenced in context of HPLC optimization).

  • Zhidan, L., et al. (2019).[1][6][7] Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation.[7][8] Analytical Chemistry.[1][6][7][9][10][11] Link[1][2]

  • Thermo Fisher Scientific. (2008).[1] Applied Biosystems Amino Acid Analysis for Hydrolysate Samples. Application Note. Link

  • Matrix Science. Mascot Help: Peptide Fragmentation & Immonium Ions.Link

Sources

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Boc-Nva-OSu

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of peptides incorporating the non-proteinogenic amino acid norvaline, utilizing Boc-Nva-OSu. These application notes and protocols are designed to offer not just a procedural walkthrough, but also a deep understanding of the underlying chemical principles and strategic considerations essential for successful, scalable peptide production.

Introduction: The Strategic Incorporation of Norvaline and the Role of this compound

Norvaline (Nva), an isomer of valine, is a non-proteinogenic amino acid of significant interest in peptide-based drug design.[1][2][3] Its structural similarity to leucine and valine allows it to act as a surrogate in peptide sequences, often imparting unique pharmacological properties. The incorporation of Nva can enhance metabolic stability by resisting enzymatic degradation, and its distinct side-chain stereochemistry can influence peptide conformation and receptor binding affinity.[3] For instance, norvaline has been investigated for its potential neuroprotective, antihypertensive, and anti-inflammatory properties.[3]

The synthesis of peptides on a large scale presents numerous challenges, including ensuring high coupling efficiencies, minimizing side reactions, and preventing peptide aggregation.[4][5][6][7] The choice of synthetic strategy and building blocks is therefore paramount. The tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS), offers a robust and well-established methodology for the production of complex peptides.[8][9][10]

This guide focuses on the application of N-α-Boc-L-norvaline N-hydroxysuccinimide ester (this compound), a pre-activated amino acid derivative that facilitates efficient and reliable incorporation of norvaline into a growing peptide chain. The use of an N-hydroxysuccinimide (OSu) ester provides a stable yet reactive intermediate, promoting clean and high-yielding coupling reactions, which is a critical factor in the economics and feasibility of large-scale synthesis.[11][12]

Foundational Principles: Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble polymer resin.[13][14] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step being a simple matter of washing and filtration.[13][14][15]

The Boc/Bzl (benzyl) protection strategy employs an acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-type protecting groups for the amino acid side chains.[14] The synthesis cycle involves two key steps:

  • Deprotection: Removal of the Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling step.[9][10]

  • Coupling: Formation of a peptide bond between the newly deprotected amine and the activated carboxyl group of the incoming Boc-protected amino acid.[12][]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The Chemistry of this compound Coupling

The use of this compound streamlines the coupling process. The N-hydroxysuccinimide ester is a type of "active ester" that readily reacts with the free N-terminal amine of the growing peptide chain under mild conditions.[11][12][17]

Mechanism of Coupling:

The primary amine of the resin-bound peptide acts as a nucleophile, attacking the carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

CouplingMechanism PeptideResin Resin-Peptide-NH2 Intermediate Tetrahedral Intermediate PeptideResin->Intermediate + BocNvaOSu This compound BocNvaOSu->Intermediate CoupledPeptide Resin-Peptide-CO-Nva-Boc Intermediate->CoupledPeptide Peptide Bond Formation NHS NHS (byproduct) Intermediate->NHS Release of NHS SPPS_Cycle Start Start with Resin-Peptide(n)-NH-Boc Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound in DMF) Wash2->Coupling Monitor 4. Monitor Reaction (Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash3 Wash (DMF, DCM) Monitor->Wash3 Complete End Resin-Peptide(n+1)-NH-Boc Wash3->End End->Deprotection Next Cycle

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Nva-Osu

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Boc-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-Osu). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.

This guide moves beyond a simple checklist. It explains the causality behind each troubleshooting step, grounded in established chemical principles, to help you diagnose and resolve issues effectively.

Part 1: Initial Diagnosis - Is My Coupling Truly Incomplete?

Before diving into extensive troubleshooting, it's crucial to confirm that an incomplete reaction is the true issue. Ambiguous results can often be traced back to the analytical method.

Question: How can I reliably confirm that my this compound coupling is incomplete?

Answer:

Confirmation requires analytical techniques that can distinguish between your starting materials (this compound and your primary amine substrate), your desired product, and potential side products.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[1][] A properly developed TLC plate should show the consumption of the limiting reagent and the appearance of a new spot corresponding to your coupled product. An incomplete reaction will show persistent spots for one or both starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirmation.[1] LC-MS provides quantitative data on the relative abundance of reactants and products and confirms their identity via mass-to-charge ratio. This method can definitively distinguish between your desired product and byproducts like hydrolyzed Boc-Nva-OH.

  • Qualitative Tests for Free Amines (e.g., Kaiser Test): If your amine is on a solid support (as in Solid-Phase Peptide Synthesis), the Kaiser test can detect remaining free primary amines, giving a clear indication of unreacted starting material.[3] A positive blue color indicates incomplete coupling.[3]

Analytical Method What It Shows Best For
TLC Qualitative presence of starting materials and product.Quick, routine reaction monitoring.[1]
HPLC/UPLC Quantitative data on reaction conversion and purity.Precise measurement of reaction efficiency.[]
LC-MS Quantitative data plus mass confirmation of all species.Unambiguous problem diagnosis and byproduct identification.[1]
Kaiser Test Presence of unreacted primary amines on solid support.Solid-Phase Peptide Synthesis (SPPS).[3]

Part 2: Primary Causes of Incomplete Coupling & Solutions

Once incomplete coupling is confirmed, the cause typically falls into one of three categories: Reagent Integrity, Reaction Conditions, or Substrate-Related Issues.

Category A: Reagent Integrity

The quality and handling of your reagents are paramount. An active ester coupling is only as good as its components.

Question: My reaction isn't working. Could my this compound or solvent be the problem?

Answer:

Absolutely. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, and solvent quality is critical.

  • Hydrolysis of this compound: NHS esters react with water, hydrolyzing back to the inactive carboxylic acid (Boc-Nva-OH) and releasing NHS.[4][5][6] This is a primary competing side reaction.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5][6]

    • Cause: Using non-anhydrous solvents or exposure of the solid reagent to atmospheric moisture.

    • Solution:

      • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.[7] Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred.[8][9]

      • Proper Reagent Handling: Allow the this compound container to warm to room temperature before opening to prevent condensation. Store it tightly sealed in a desiccator.

  • Solvent Purity: The choice and quality of your solvent are critical.

    • Cause: Using solvents that contain nucleophilic impurities. For instance, DMF can degrade over time to form dimethylamine, which will react with your NHS ester.[10][11]

    • Solution:

      • Use High-Purity Solvents: Use amine-free DMF. If you notice a "fishy" odor, the DMF has likely degraded and should not be used.[10][11]

      • Avoid Protic Solvents: Unless your reaction is in an aqueous buffer system for biomolecule labeling, avoid protic solvents like methanol or ethanol, which can react with the NHS ester.

Category B: Reaction Conditions

The precise control of reaction parameters dictates the competition between the desired aminolysis (coupling) and the undesired hydrolysis.

Question: I've confirmed my reagents are good. What reaction conditions should I optimize for better coupling?

Answer:

The most critical parameters to control are pH (or base presence), stoichiometry, and temperature.

  • Suboptimal pH / Base: The nucleophilicity of the amine is pH-dependent.

    • Mechanism: The primary amine must be in its neutral, unprotonated state (-NH2) to be nucleophilic and attack the NHS ester. At low pH, the amine is protonated (-NH3+), rendering it unreactive.[10][11][12] Conversely, at high pH, the rate of NHS ester hydrolysis increases dramatically, destroying your reagent before it can couple.[10][11][12]

    • Solution (Aqueous): For reactions in aqueous buffers (e.g., protein labeling), the optimal pH is typically between 8.3 and 8.5.[10][11][12] This provides a good balance between amine nucleophilicity and NHS ester stability.

    • Solution (Organic): For reactions in organic solvents, a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often added (2-3 equivalents) to scavenge the acidic NHS byproduct and ensure the amine substrate remains deprotonated.[13]

  • Incorrect Stoichiometry: The molar ratio of reactants is key.

    • Cause: Using a 1:1 ratio of this compound to the amine can be insufficient, especially if there is competitive hydrolysis.

    • Solution: Use a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. For precious substrates, using a larger excess of the activated amino acid is a common strategy.[4]

  • Temperature and Reaction Time:

    • Cause: Running the reaction for too short a time or at a suboptimal temperature.

    • Solution: Most NHS ester couplings proceed to completion within 1-4 hours at room temperature.[6][14] If the reaction is sluggish due to steric hindrance, allowing it to run longer (e.g., overnight) or gently warming it may improve yields, but be mindful that this also increases the risk of hydrolysis.

Category C: Substrate-Related Issues

Question: My amine substrate is large and complex. Could this be the reason for incomplete coupling?

Answer:

Yes, the structure of your amine-containing substrate can significantly impact the reaction rate.

  • Steric Hindrance: Bulky groups near the amine can physically block the approach of the this compound, slowing down the reaction.[15][16] This is a common issue in peptide synthesis when coupling to hindered amino acids.[17][18]

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours).

      • Increase Reagent Concentration: A higher concentration can favor the bimolecular coupling reaction over the competing unimolecular hydrolysis.[4]

      • Change Coupling Additives: While not directly applicable to a pre-formed NHS ester, if you were forming it in situ, you would consider more potent activating agents like HATU for sterically hindered couplings.

  • Solubility: If either the this compound or the amine substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution:

      • Choose an Appropriate Solvent: Ensure both reactants are fully soluble in your chosen solvent system. Sometimes a solvent mixture (e.g., DCM/DMF) is required.

      • Gentle Warming/Sonication: These techniques can help dissolve stubborn reagents, but be cautious with temperature to avoid accelerating hydrolysis.

Part 3: Visualization & Workflows

To synthesize this information, the following diagrams illustrate the reaction and a logical troubleshooting path.

General Workflow for this compound Coupling

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup prep_reagents Prepare Anhydrous Solvent & High-Purity Reagents dissolve_amine Dissolve Amine Substrate prep_reagents->dissolve_amine dissolve_boc Dissolve this compound prep_reagents->dissolve_boc add_base Add Non-Nucleophilic Base (e.g., DIPEA, if applicable) dissolve_amine->add_base add_boc Add this compound Solution to Amine Solution dissolve_boc->add_boc add_base->add_boc stir Stir at Room Temperature (1-4 hours) add_boc->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor workup Aqueous Workup / Quench monitor->workup purify Purify Product (Chromatography) workup->purify

Caption: A standard experimental workflow for amine coupling.

Troubleshooting Decision Tree

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Incomplete Coupling Confirmed by LC-MS/TLC check_solvent Is solvent anhydrous & amine-free? start->check_solvent check_ester Is this compound fresh & handled properly? start->check_ester check_ph Is pH / Base correct? (pH 8.3-8.5 or ~2 eq. Base) start->check_ph check_stoich Is this compound in excess? (1.1-1.5 eq.) start->check_stoich check_sterics Is amine sterically hindered? start->check_sterics check_solubility Are all reagents fully dissolved? start->check_solubility solution Problem Solved: Reaction Complete check_solvent->solution Use fresh, anhydrous solvent check_ester->solution Use fresh reagent, handle under inert atm. check_ph->solution Adjust pH or base equivalents check_stoich->solution Increase excess of This compound check_sterics->solution Increase reaction time & concentration check_solubility->solution Change solvent system or use sonication

Caption: A logical guide for troubleshooting incomplete coupling.

Part 4: Key Experimental Protocols

Protocol 1: Standard Coupling in an Organic Solvent (e.g., DCM)

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve your primary amine substrate (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir for 5 minutes.

  • Coupling Agent Addition: In a separate vial, dissolve this compound (1.2 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: After 1 hour, take a small aliquot and analyze by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate solvent system, but this must be optimized for your specific substrate) to check for the consumption of the limiting reagent.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

Protocol 2: Monitoring Reaction Progress with TLC

  • Spotting: On a silica TLC plate, spot the amine starting material, the this compound, a co-spot of both, and the reaction mixture.

  • Elution: Develop the plate in a pre-equilibrated chamber with an appropriate solvent system.

  • Visualization: Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a potassium permanganate or ninhydrin solution.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.

Frequently Asked Questions (FAQs)

Q1: Can I use a buffer like Tris for my reaction? A1: No. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with your substrate and react with the NHS ester, quenching the reaction.[14][19] Use non-nucleophilic buffers like phosphate, borate, or HEPES.[6][14]

Q2: My this compound has been on the shelf for a year. Is it still good? A2: It is highly questionable. NHS esters are sensitive to moisture and degrade over time.[1][4] It is crucial to use fresh, high-quality reagents for the best results. A purity check by LC-MS or NMR is recommended if you must use an older reagent.

Q3: The reaction looks complete by TLC, but my yield is low after workup. What happened? A3: This could be due to several factors:

  • Mechanical loss during the aqueous workup or chromatography.

  • Product solubility issues , where your product may have partially precipitated or been lost in one of the aqueous layers.

  • Product instability to the workup conditions (e.g., acidic or basic washes).

Q4: Can I run the reaction at a higher temperature to speed it up? A4: You can, but with caution. Increasing the temperature will accelerate both the desired coupling and the undesired hydrolysis of the NHS ester.[5][6] A modest increase (e.g., to 30-40°C) may be beneficial for sterically hindered substrates, but it should be monitored closely.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]

  • ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104336010A - Use of ester amides as solvents, ester amides as such, and method for preparing ester amides.
  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Boc-Nva-Osu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-α-Boc-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-Osu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for the successful application of this reagent in peptide synthesis. As your Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental choices to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an amino acid building block used in peptide synthesis. Let's break down its components:

  • Norvaline (Nva): An analog of valine with a linear butyl side chain.

  • Boc (tert-butyloxycarbonyl): A protecting group on the alpha-amino group (N-terminus). It is stable under basic and nucleophilic conditions but is easily removed with moderate acid (e.g., trifluoroacetic acid, TFA), making it ideal for step-wise synthesis.[1][2]

  • Osu (N-hydroxysuccinimide ester): An "active ester" of the carboxylic acid group. The OSu group is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain, thereby forming a peptide bond.[3]

Its primary application is in solid-phase or solution-phase peptide synthesis to introduce a norvaline residue into a peptide sequence.[4]

Q2: My peptide coupling yield is low. What are the most common causes when using this compound?

Low coupling yield is a frequent issue in peptide synthesis and can generally be traced back to a few key areas. When using an activated ester like this compound, the most probable culprits are:

  • Hydrolysis of the OSu Ester: This is the most common cause of reagent inactivation. OSu esters are highly sensitive to moisture. Exposure to water, either from wet solvents or ambient humidity, will hydrolyze the ester back to the unreactive Boc-Nva-OH carboxylic acid.[5]

  • Incomplete Coupling Reaction: The reaction may not have gone to completion due to steric hindrance on the resin-bound peptide, peptide aggregation, or insufficient reaction time.[6][7]

  • Racemization: While this doesn't lower the chemical yield, it reduces the yield of the desired stereoisomer. The activation process makes the α-hydrogen more acidic and susceptible to abstraction by base, leading to a loss of chiral purity.[8][9]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, improper solvent choice, or non-optimal pH can significantly hinder the reaction rate and efficiency.

We will address the prevention and troubleshooting of each of these issues in the following questions.

Q3: How can I detect and prevent the hydrolysis of my this compound reagent?

Causality: The carbonyl carbon of the OSu ester is highly electrophilic, making it an excellent acylating agent for amines. Unfortunately, water is also a nucleophile and can attack this same carbon. This reaction cleaves the OSu group and converts the activated reagent into the inert carboxylic acid (Boc-Nva-OH), which cannot participate in the coupling reaction.

Prevention Protocol:
  • Strict Anhydrous Conditions: Always use freshly distilled, anhydrous-grade solvents (e.g., DMF, DCM, THF). Purchase solvents in bottles with septa to minimize atmospheric moisture exposure.

  • Inert Atmosphere: Handle the solid this compound and prepare your reaction vessels under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store this compound at the recommended temperature (typically -20°C) in a desiccator. Before opening, allow the container to warm to room temperature to prevent condensation from forming on the cold solid.

  • Use Fresh Reagent: Do not use reagent from a container that has been open for an extended period or shows signs of clumping (a sign of moisture absorption). It is best practice to aliquot the reagent into smaller, single-use vials upon receipt.

Detection:
  • TLC Analysis: Spot the this compound solution on a TLC plate alongside a standard of Boc-Nva-OH. If a significant spot corresponding to the carboxylic acid is visible, the reagent has likely undergone hydrolysis.

  • Reaction Monitoring: If a coupling reaction is proceeding slowly or fails, and other factors have been ruled out, reagent hydrolysis is a primary suspect.

Below is a diagram illustrating the desired reaction versus the hydrolysis side reaction.

G cluster_main Desired Coupling Pathway cluster_side Hydrolysis Side Reaction BocNvaOsu This compound PeptideBond New Peptide Bond (Boc-Nva-Peptide) BocNvaOsu->PeptideBond Acylation PeptideNH2 Peptide-NH2 (Nucleophile) PeptideNH2->PeptideBond Water H₂O (Nucleophile) BocNvaOH Boc-Nva-OH (Inactive Acid) Water->BocNvaOH BocNvaOsu_side This compound BocNvaOsu_side->BocNvaOH Hydrolysis G Start Positive Ninhydrin Test (Incomplete Coupling) CheckReagent Step 1: Verify Reagent Integrity (Check for Hydrolysis) Start->CheckReagent DoubleCouple Step 2: Perform Double Coupling (Use fresh this compound) CheckReagent->DoubleCouple FinalTest Step 4: Re-run Ninhydrin Test DoubleCouple->FinalTest CheckSequence Step 3: Assess Sequence (Is it sterically hindered or aggregation-prone?) ChangeReagents Option A: Use Stronger Coupling Reagents (e.g., HBTU, HATU) CheckSequence->ChangeReagents ModifyConditions Option B: Modify Conditions (e.g., change solvent, add chaotropic salts) CheckSequence->ModifyConditions FinalTest->CheckSequence Still Positive

Caption: Troubleshooting workflow for incomplete coupling.

Protocol 1: Double Coupling

If the initial coupling is incomplete, the most straightforward solution is to repeat the coupling step.

  • Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents from the first attempt. Do NOT proceed with the deprotection step.

  • Prepare Fresh Reagent: Prepare a fresh solution of this compound (1.5 to 2.0 equivalents relative to the resin substitution) in anhydrous DMF.

  • Recouple: Add the fresh solution to the resin. If a base was used in the initial coupling, add a fresh equivalent.

  • React: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Wash and Test: Wash the resin again as in step 1 and perform another ninhydrin test to confirm completion. [10] If double coupling fails, consider that the peptide sequence may be "difficult" (prone to aggregation) or sterically hindered. In such cases, switching to a more potent phosphonium or uronium-based coupling reagent (e.g., HBTU, HATU) for the in situ activation of Boc-Nva-OH may be necessary. [6][11]

Q6: Can this compound cause side reactions with other amino acid residues in my peptide chain?

Yes, although the norvaline side chain itself is inert. The reactivity comes from the activated OSu ester. If your peptide chain contains amino acids with nucleophilic side chains that are not properly protected, the activated this compound can acylate them.

Example: O-Acylation of Serine, Threonine, or Tyrosine The hydroxyl (-OH) groups on the side chains of Ser, Thr, and Tyr are nucleophilic and can be acylated by the highly reactive OSu ester. This results in an undesired branching of the peptide. [12] Prevention: This side reaction is entirely preventable by using appropriate side-chain protecting groups for all reactive amino acid residues in your sequence (e.g., Boc-Ser(Bzl)-OH, Boc-Tyr(Bzl)-OH). The Boc synthesis strategy relies on orthogonal protection where side-chain protecting groups (often benzyl-based) are stable to the TFA used for N-terminal Boc removal but are cleaved during the final, harsh acidolysis step (e.g., with HF). [13][14]

Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Yield Reagent hydrolysisUse strict anhydrous conditions; store reagent properly; use fresh aliquots.
Incomplete Coupling Steric hindrance; peptide aggregationPerform a double coupling; switch to a more potent coupling reagent (HBTU/HATU). [6]
Loss of Chiral Purity Base-catalyzed α-proton abstractionMinimize base concentration; use a hindered base (DIPEA); avoid long pre-activation times. [9]
Unexpected Mass Gain Acylation of nucleophilic side chainsEnsure all reactive side chains (Ser, Thr, Tyr, Lys, etc.) are properly protected. [12]

References

  • Gong, Q., & Li, Y.-M. (2014).
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Rehman, M. M.-U.-, Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Rehman, M. M.-U.-, Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview.
  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?
  • Organic Syntheses. (2024).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • MDPI. (n.d.). Hydrolytic Stability of New Amino Acids Analogues of Memantine.
  • Thieme. (n.d.).
  • Benoiton, N. L., & Chen, F. M. (1983). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • NIH. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Sigma-Aldrich. (n.d.). Boc-Nva-OH.
  • Organic Syntheses. (2018).
  • University of Groningen. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc-Nva-OH Novabiochem.
  • ResearchGate. (2017).
  • Sigma-Aldrich. (n.d.). Boc-Val-OSu.
  • ResearchGate. (n.d.). Anaphylaxis Induced by Peptide Coupling Agents.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Orn(Boc)
  • Synchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). BOC-PHE-OSU synthesis.
  • Sigma-Aldrich. (n.d.). Boc-Phe-OSu.
  • ChemicalBook. (n.d.). This compound.

Sources

Technical Support Center: Double Coupling Strategy for Boc-Nva-OSu Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the incorporation of Boc-L-norvaline-N-hydroxysuccinimide ester (Boc-Nva-OSu) during solid-phase peptide synthesis (SPPS). We will explore the rationale and practical application of the double coupling strategy to overcome challenges associated with this and other sterically demanding amino acids.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind difficult couplings and the double coupling strategy.

Q1: Why can the incorporation of Boc-Nva be challenging?

While L-norvaline (Nva) is not a β-branched amino acid like Valine or Isoleucine, its incorporation can still be difficult for several reasons:

  • Steric Hindrance: The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the n-propyl side chain of norvaline can create significant steric hindrance, slowing down the coupling reaction.[1][2]

  • Peptide Aggregation: Norvaline is a hydrophobic residue. As the peptide chain elongates, particularly with multiple hydrophobic residues, it can aggregate and fold upon itself on the solid support. This can make the N-terminal amine less accessible for the incoming amino acid.[3]

  • Poor Solvation: The growing peptide-resin complex may become poorly solvated in standard SPPS solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), further hindering the reaction kinetics.[3]

Q2: What is the "double coupling" strategy and what is its mechanistic principle?

The double coupling strategy is a straightforward and effective technique to drive a difficult acylation reaction to completion. It involves repeating the coupling step with a fresh portion of the activated amino acid and reagents immediately after the first coupling.[1][4]

The underlying principle is based on the law of mass action. The formation of a peptide bond is a bimolecular reaction between the N-terminal amine on the resin and the activated amino acid in solution.[5] By draining the reagents from the first coupling and introducing a fresh, high-concentration solution of this compound, the equilibrium is strongly shifted towards product formation, forcing the acylation of the remaining free amines.

Q3: When should I proactively decide to use a double coupling strategy for this compound?

A double coupling strategy is recommended under the following circumstances:

  • After a Positive Ninhydrin Test: The most common scenario is when a qualitative ninhydrin (Kaiser) test on a small sample of resin beads remains positive (blue/purple beads) after the initial coupling, indicating the presence of unreacted primary amines.[6][7]

  • Known "Difficult" Sequences: If you are synthesizing a peptide known to be prone to aggregation or containing sequences with multiple bulky/hydrophobic residues adjacent to the Nva position.[3][8]

  • Coupling to a Secondary Amine: If the Nva residue is being coupled to a secondary amine, such as proline, the reaction is inherently slower, and a double coupling is often beneficial.[9]

Q4: What are the characteristics of a pre-activated this compound ester?

This compound is an N-hydroxysuccinimide (NHS) active ester.[10] These are popular because:

  • Stability: They are stable, isolable crystalline solids, making them easy to handle and weigh.

  • Reduced Racemization: The use of urethane-based protecting groups like Boc generally ensures the optical purity of the amino acid is retained during activation and coupling.[10]

However, compared to in situ activation methods that generate highly reactive intermediates (e.g., using HBTU, HATU, or PyBOP), pre-formed OSu esters can be less reactive. This slightly lower reactivity is another reason why a difficult coupling may require the extra push provided by a double coupling protocol.

Troubleshooting Guide

This section provides direct answers to specific problems you may encounter in the lab.

Q1: My ninhydrin test is strongly positive after the first this compound coupling. What is the immediate next step?

A strong positive test indicates a significant portion of the N-terminal amines on the resin are unreacted.

Immediate Action: Perform a second coupling (double couple).

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the byproducts (N-hydroxysuccinimide) and any unreacted reagents from the first coupling.[11][12]

  • Immediately begin a second coupling using the same equivalents of this compound and base (if applicable) as in the initial step.

  • Allow the second coupling to proceed for the same duration as the first (e.g., 1-2 hours).

  • After the second coupling, perform another ninhydrin test. In most cases, this will resolve the issue.

Q2: The double coupling helped, but the ninhydrin test is still slightly positive. What are my options?

A weak positive test (light blue beads or a mix of blue and colorless) indicates a small fraction of unreacted sites. At this point, forcing the reaction further may be inefficient.

Option A: Capping (Recommended)

  • Action: Acetylate the remaining unreacted amines to prevent them from reacting in subsequent cycles. This terminates these chains, leading to a cleaner final product that is easier to purify from these shorter, "deletion" sequences.

  • Method: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF. (See Protocol 4).

Option B: Proceed and Purify

  • Action: If the test is very faint and you are confident in your final purification method (e.g., HPLC), you can choose to proceed with the synthesis.

  • Caveat: Be aware that you will be knowingly synthesizing a deletion peptide (peptide-Nva) alongside your target peptide, which will need to be removed during purification.

Q3: My double coupling with this compound failed, and the ninhydrin test remains strongly positive. What are the likely root causes and alternative strategies?

A complete failure suggests a more fundamental issue beyond slow kinetics.

Root Cause Analysis:

  • Reagent Quality: Is the this compound reagent old or has it been improperly stored? Active esters can slowly hydrolyze over time.

  • Solvent Quality: Is your DMF amine-free? Contamination with primary or secondary amines will consume your active ester.

  • Insufficient Base: In Boc-SPPS, the N-terminal amine is often present as a protonated salt after TFA deprotection. A tertiary amine base (like DIEA) is required for neutralization prior to or during coupling.[13] Ensure sufficient base is used.

  • Severe Aggregation: The peptide-resin may be so aggregated that the reactive sites are inaccessible.

Alternative Strategies for Future Syntheses:

  • Switch Activation Chemistry: Instead of using the pre-activated OSu ester, use an in situ coupling reagent known for higher reactivity, such as HBTU, HATU, or PyBOP, in combination with Boc-Nva-OH.[4] These reagents generate highly reactive intermediates that are often more effective for difficult couplings.

  • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can help disrupt secondary structures and increase reaction rates.[14] However, this should be done cautiously as it can increase the risk of side reactions.

  • Incorporate Chaotropic Salts or "Magic Mixtures": Adding chaotropic salts (e.g., KSCN) or using solvent mixtures known to disrupt aggregation (e.g., a "magic mixture" of DCM:DMF:NMP) can improve solvation and accessibility.[3]

Experimental Protocols & Data
Decision Workflow for this compound Coupling

The following diagram illustrates the logical workflow when encountering a difficult coupling.

G cluster_0 start Start single_couple 1. Perform Single Coupling (Protocol 1) start->single_couple ninhydrin1 2. Ninhydrin Test (Protocol 2) single_couple->ninhydrin1 proceed Deprotect and Proceed to Next Cycle ninhydrin1->proceed Negative double_couple 3. Perform Double Coupling (Protocol 3) ninhydrin1->double_couple Positive end End proceed->end ninhydrin2 4. Ninhydrin Test (Protocol 2) double_couple->ninhydrin2 ninhydrin2->proceed Negative capping 5. Cap Unreacted Amines (Protocol 4) ninhydrin2->capping Positive capping->proceed

Caption: Decision workflow for handling difficult couplings using the ninhydrin test as a checkpoint.

Simplified Coupling Mechanism

This diagram shows the nucleophilic attack of the resin-bound amine on the activated this compound ester.

Sources

Technical Support Center: Purification of Peptides Synthesized with Boc-Nva-OSu

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing Boc-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-OSu) in solid-phase peptide synthesis (SPPS). This resource provides in-depth, experience-driven answers to common purification challenges associated with peptides incorporating the non-proteinogenic amino acid norvaline (Nva) via Boc chemistry.

Norvaline, an isomer of valine, is a valuable building block for modifying peptide structure and function. However, its incorporation using a Boc-SPPS strategy can introduce specific side products and purification hurdles. This guide is structured to help you diagnose and resolve these issues, ensuring the successful isolation of your target peptide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered at a high level, providing quick insights and directing you to more detailed troubleshooting guides.

Q1: My crude peptide analysis shows a significant impurity with a mass of +56 Da compared to my target peptide. What is this?

A: This is the most common and challenging side product in Boc-SPPS. The +56 Da mass addition corresponds to the tert-butylation of a nucleophilic side chain on your peptide. During the repetitive trifluoroacetic acid (TFA) deprotection steps, the Boc group is cleaved, generating a reactive tert-butyl cation.[1] This cation can then irreversibly modify sensitive residues. While norvaline itself is not susceptible, other residues in your sequence like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are primary targets.[2] This side product often co-elutes or elutes very closely to the desired peptide, making purification exceptionally difficult.

Q2: Why does my Nva-containing peptide show poor peak shape (e.g., broad peaks, tailing) during RP-HPLC?

A: Peptides rich in hydrophobic residues like norvaline can be challenging to purify due to their tendency to aggregate or adopt secondary structures on the chromatography column.[3][4] This behavior leads to poor peak shape and reduced resolution. Factors like solvent choice, temperature, and mobile phase additives become critical for achieving sharp, symmetrical peaks.

Q3: I'm observing a series of peaks in my chromatogram that correspond to deletion sequences (e.g., [M-Nva]). What causes this?

A: The presence of deletion sequences points to incomplete or inefficient coupling of the this compound monomer to the growing peptide chain.[] While norvaline is not as sterically hindered as valine or isoleucine, coupling issues can still arise, especially in "difficult sequences" known to cause peptide aggregation on the resin.[1][3] Incomplete coupling leaves unreacted free amines, which are then capped in the subsequent step (if applicable) or elongated in the next cycle, leading to a family of truncated peptides.

Q4: Can the purity of the starting this compound reagent affect my final purification?

A: Absolutely. Impurities in the amino acid building block, such as the corresponding free acid (Boc-Nva-OH) from hydrolysis of the OSu ester, can lead to failed couplings and the generation of deletion sequences. It is crucial to use high-purity reagents and store them under anhydrous conditions to prevent degradation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing Side Products from TFA Cleavage

The primary challenge in Boc-SPPS stems from the harsh acidic conditions required for deprotection. The generation of carbocations is a major source of impurities that complicate purification.[6]

Problem: Identification and Mitigation of tert-Butylation (+56 Da Adduct)

  • Causality: During each TFA deprotection step and especially during the final cleavage from the resin, a high concentration of tert-butyl cations is generated. These electrophiles will attack any available nucleophile. While the N-terminal amine is protonated and less reactive in the acidic environment, the side chains of residues like Trp and Cys are highly susceptible.[6]

  • Solution: Effective Scavenging. The key to preventing this side reaction is to include nucleophilic "scavengers" in the deprotection and cleavage cocktails to trap the carbocations before they can modify the peptide.[7]

    • Scavenger_Selection

      Caption: Logic for selecting an appropriate cleavage cocktail.

  • Quantitative Data: Common Adducts and Their Mass Shifts

    Impurity Mass Shift (Da) Susceptible Residues Probable Cause
    tert-Butylation +56.1 Trp, Cys, Met, Tyr tert-butyl cation from Boc group
    Trifluoroacetylation +96.0 N-terminus, Lys, Orn Reaction with TFA
    Deletion -113.1 (Nva) N/A Incomplete coupling

    | Ornithine | -42.0 (from Arg) | Arg(NO₂) | Side reaction during HF cleavage[8] |

Guide 2: Optimizing HPLC Purification for Hydrophobic Peptides

The presence of norvaline increases the overall hydrophobicity of a peptide, which can lead to purification challenges such as poor solubility, aggregation, and difficult chromatography.[4][9]

Problem: Poor Peak Shape, Low Resolution, and Co-elution of Impurities

  • Causality: Hydrophobic peptides can aggregate in aqueous mobile phases, leading to broad peaks. They can also adsorb irreversibly to the C18 stationary phase if the organic concentration of the mobile phase is not optimal. The +56 Da tert-butylated impurity is only slightly more hydrophobic than the parent peptide, making it very difficult to resolve.[10]

  • Solutions & Experimental Protocols:

    • Optimize Mobile Phase and Gradient:

      • Use Ion-Pairing Reagents: Trifluoroacetic acid (TFA) at 0.1% is standard. It sharpens peaks by forming ion pairs with basic residues and protonating silanols on the silica matrix.[11]

      • Employ Shallow Gradients: For closely eluting species, a shallow gradient (e.g., 0.5% B/min) significantly improves resolution.[12]

    • Increase Column Temperature:

      • Rationale: Raising the column temperature (e.g., to 40-60°C) can disrupt secondary structures and increase peptide solubility, leading to sharper peaks and improved resolution.[13][14] This can be particularly effective for separating conformers.

    • Change Organic Modifier:

      • Rationale: While acetonitrile (ACN) is most common, using a different organic solvent like isopropanol or n-propanol can alter the selectivity of the separation, potentially resolving impurities that co-elute in ACN.[15] Propanol is a stronger solvent and can be effective for highly hydrophobic peptides.

    • Modify Mobile Phase pH:

      • Rationale: Changing the pH of the mobile phase alters the charge state of the peptide, which can dramatically change its retention and the selectivity of the separation. Switching from a low pH (TFA) to a neutral or higher pH system (e.g., ammonium bicarbonate or phosphate buffer) can be a powerful tool. Note: Ensure your column is stable at the chosen pH.

    • Protocol: Test Gradient for a Hydrophobic Peptide

      • Sample Prep: Dissolve the crude peptide in a solvent that ensures complete solubility, such as a small amount of DMSO, DMF, or formic acid, then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).[9]

      • Initial Scout Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your target peptide.

      • Optimized Shallow Gradient: Design a new gradient centered around the elution point. For example, if the peptide eluted at 40% B in the scout run, a new gradient could be 30% to 50% B over 40 minutes.[11]

    • HPLC_Troubleshooting

      Caption: A stepwise approach to optimizing HPLC purification.

References

  • Wang, S. S., & Merrifield, R. B. (1969). Side reactions in solid-phase peptide synthesis. I. A study of the Curtius rearrangement and of the decomposition of p-nitrophenyl esters in the solid-phase system. Journal of the American Chemical Society, 91(23), 6488–6491. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. [Link][3]

  • Aisen, P. S., & Teplow, D. B. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (69), e4321. [Link][4]

  • Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. [Link][16]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–55. [Link][13]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link][12]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. [Link][14]

  • The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group. [Link][9]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link][11]

Sources

interpreting mass spectrometry data for peptides with Boc-nva-osu

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis of Boc-Nva-OSu Peptides

Role: Senior Application Scientist Status: Online Topic: Troubleshooting & Data Interpretation for Boc-Norvaline-OSu Reagents and Peptides[1]

Executive Summary

Welcome to the technical support center for This compound (N-tert-butoxycarbonyl-L-norvaline N-hydroxysuccinimide ester). This guide addresses the specific challenges of analyzing peptides containing Norvaline (Nva) using Mass Spectrometry (MS).

The integration of Norvaline (Nva) is often used to probe hydrophobic interactions or as a structural analogue to Valine.[1] However, its analysis presents two critical challenges:

  • Isobaric Ambiguity: Nva (99 Da residue) is an isomer of Valine (Val).[1] Standard MS1 cannot distinguish them.[1]

  • Lability of Boc: The Boc protecting group is acid-labile and prone to in-source fragmentation, often leading to false negatives in raw data.[1]

Module 1: Reagent Quality Control (Pre-Synthesis)

Question: I just received my this compound reagent. The MS spectrum shows a peak at m/z 217.[1] Is my reagent degraded?

Answer: Yes, it is highly likely that your reagent has hydrolyzed.[1]

This compound is an activated ester.[1] It is designed to be reactive.[1] If exposed to moisture, the OSu (N-hydroxysuccinimide) group leaves, reverting the compound to the free acid form (Boc-Nva-OH ).

Diagnostic Mass Table
Compound StateFormulaMonoisotopic Mass (Neutral)Observed Ion [M+Na]+Status
Intact Reagent (this compound)C₁₄H₂₂N₂O₆314.1479 Da 337.137 PASS
Hydrolyzed (Boc-Nva-OH)C₁₀H₁₉NO₄217.1315 Da 240.121 FAIL

Technical Insight: The OSu ester is a good leaving group because the nitrogen lone pair is delocalized into the two carbonyls, stabilizing the N-O bond cleavage. In the presence of water (nucleophile), hydrolysis is rapid. Always store this compound at -20°C in a desiccator.

ReagentQC Reagent This compound Sample MS_Analysis ESI-MS Analysis Reagent->MS_Analysis Decision Dominant Peak? MS_Analysis->Decision Pass PASS: Proceed to Coupling (Peak ~337 M+Na) Decision->Pass m/z 314 (H+) or 337 (Na+) Fail FAIL: Hydrolysis Detected (Peak ~240 M+Na) Decision->Fail m/z 217 (H+) or 240 (Na+)

Figure 1: Workflow for assessing reagent integrity before synthesis.

Module 2: The "Missing Mass" Phenomenon (In-Source Fragmentation)

Question: I synthesized a peptide with Boc-Nva. The expected mass is 1000 Da, but I see a strong peak at 900 Da or 944 Da. Did the coupling fail?

Answer: Not necessarily. You are likely observing In-Source Fragmentation (ISF) .[1]

The Boc group is acid-labile.[1] Electrospray Ionization (ESI) typically uses acidic mobile phases (Formic Acid/TFA).[1] In the high-voltage source, the Boc group can cleave before the detector measures the mass.

The Mechanism:

  • Neutral Loss of Isobutene (-56 Da): The tert-butyl cation leaves and eliminates a proton to form isobutene gas.[1]

  • Loss of Boc (-100 Da): Complete removal of the protecting group (often CO₂ is lost alongside isobutene).[1]

Troubleshooting Protocol:

  • Check Cone Voltage: High cone voltages increase ISF.[1] Lower your declustering potential/cone voltage (e.g., from 30V to 10V).[1]

  • Look for "Adduct Stacking": If you see peaks separated by exactly 56 Da or 100 Da, it confirms the presence of the Boc group in the sample, even if it's fragmenting.

Module 3: The Isobaric Challenge (Nva vs. Val)

Question: My sequence contains Norvaline (Nva), but the mass spec data looks identical to Valine (Val). How do I distinguish them?

Answer: This is the most complex challenge in this workflow. Norvaline and Valine are structural isomers.[1][2][3]

  • Valine: Branched side chain (Isopropyl).[1]

  • Norvaline: Linear side chain (n-Propyl).[1]

  • Residue Mass (Both): 99.0684 Da.[1]

Standard MS1 and even low-energy MS2 (Immonium ions) cannot distinguish them reliably. [1]

  • Val Immonium Ion: m/z 72.08

  • Nva Immonium Ion: m/z 72.08 (Isobaric)[1]

Differentiation Strategy

Method A: Chromatographic Separation (The Gold Standard) Because Nva has a linear side chain, it has a larger accessible surface area than the branched Valine.

  • Result: Nva is more hydrophobic.[1]

  • Observation: On a Reverse Phase (C18) column, Nva elutes LATER than Val .

  • Protocol: Run a standard of your peptide with Val alongside your Nva peptide.[1] If the Retention Times (RT) match exactly, you likely have Val. If the Nva peptide shifts to a later RT, you have success.

Method B: High-Energy Fragmentation (w-ions) If you have access to High-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), you can look for side-chain losses.[1]

  • Valine: Loses isopropyl radical ([1]•C3H7).[1]

  • Norvaline: Loses n-propyl radical ([1]•C3H7).[1]

  • While the mass loss is the same (43 Da), the secondary fragmentation of the side chain (d-ions and w-ions) differs due to the branching structure [1, 2].

IsobaricCheck Start Peptide with Mass X (Contains Nva or Val?) MS1 MS1 Analysis (Mass = 99.06 Da) Start->MS1 Branch Differentiation Method MS1->Branch Method_LC Method A: HPLC/UPLC (C18 Column) Branch->Method_LC Method_MS2 Method B: High-Res MS2 (HCD/ETD) Branch->Method_MS2 Result_LC Nva elutes LATER than Val (Higher RT) Method_LC->Result_LC Result_MS2 Diagnostic w-ions (Side chain structure) Method_MS2->Result_MS2

Figure 2: Strategic workflow for distinguishing the isobaric residues Norvaline and Valine.

Quick Reference Data

Mass Spectrometry Lookup Table
MoietyFormulaMonoisotopic MassCommon Loss (Fragment)
Boc Group C₅H₉O₂+100.0524 Da-56 Da (Isobutene), -100 Da (Boc)
Norvaline Residue C₅H₉NO+99.0684 Da-43 Da (Propyl side chain)
Valine Residue C₅H₉NO+99.0684 Da-43 Da (Isopropyl side chain)
OSu (Leaving Group) C₄H₄NO₃+114.0191 DaN/A (Leaves during coupling)

References

  • Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry. (2016). Demonstrates the use of characteristic w-ions to differentiate these isomers. [1]

  • Peptide Sequence Influence on the Differentiation of Valine and Norvaline. Analytical Chemistry. (2019). Discusses how C-terminal residues affect the formation of diagnostic ions for Nva/Val.

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatography B. (2011). Provides retention time data confirming straight-chain isomers (Nva) generally elute later than branched isomers (Val) on C18.[1]

Sources

stability of Boc-nva-osu in solution during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-8821 Topic: Stability of Boc-Nva-OSu in Solution During Synthesis Department: Chemical Development & Application Support Last Updated: 2025-05-21

Executive Summary

This compound (Boc-L-Norvaline N-hydroxysuccinimide ester) is a pre-activated amino acid derivative designed for rapid acylation. While the Boc group provides robust amine protection, the OSu (NHS) ester moiety is inherently labile.

The Critical Rule: In solution, stability is binary.

  • Anhydrous Organic Solvent: Stable for 12–24 hours at room temperature.

  • Aqueous/Hygroscopic Environment: Hydrolyzes within minutes to hours (

    
     hours at pH 7.5).[]
    

Immediate Action Required: If your solution has turned cloudy or the coupling yield is dropping, stop . The reagent has likely hydrolyzed to Boc-Nva-OH and N-hydroxysuccinimide (NHS), which is insoluble in certain organic mixtures.

The Instability Mechanism: Hydrolysis

The primary failure mode for this compound in solution is not thermal decomposition of the Boc group, but the nucleophilic attack of water on the activated ester carbonyl.

Degradation Pathway

The succinimide ester is an excellent leaving group, making the carbonyl highly electrophilic. Water, even in trace amounts (ppm levels in "dry" DMF), competes with your target amine.

HydrolysisPathway Reagent This compound (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate + H₂O Water H₂O (Trace Moisture) Water->Intermediate Product Boc-Nva-OH (Inactive Acid) Intermediate->Product Hydrolysis Byproduct NHS (N-hydroxysuccinimide) Intermediate->Byproduct Leaving Group

Figure 1: The hydrolysis pathway. Note that Boc-Nva-OH (the product) is unreactive toward amines without adding a new coupling agent.

Solvent Selection & Handling

The choice of solvent dictates the "pot life" of your reagent.

SolventStability RatingRisk FactorRecommendation
DMF (Anhydrous) HighHygroscopic (sucks water from air).Preferred. Use fresh ampules or molecular sieves.
DCM (Dichloromethane) ModerateLow solubility for this compound.Good for short reactions; reagent may precipitate.
DMSO HighExtremely hygroscopic; freezes at 18°C.Use only if DMF is incompatible. Thaw completely before use.
NMP HighHard to remove; prone to amine impurities.Avoid unless necessary for polymer solubility.
Troubleshooting "Cloudiness"

Users often report: "I dissolved this compound in DMF, and after 2 hours, a white precipitate formed."

  • Diagnosis: This is likely N-hydroxysuccinimide (NHS) or Boc-Nva-OH .

  • Why? The ester hydrolyzed.[2][3] While this compound is soluble in DMF, the hydrolysis byproducts often have different solubility profiles, particularly if the DMF absorbed moisture from the air.

  • Solution: Filter the solution? No. The reagent is compromised. Discard and prepare fresh under nitrogen.

The Role of Base (Catalyst vs. Killer)

In standard peptide coupling, you add a tertiary amine (DIEA or TEA) to deprotonate the nucleophile (the amine on your peptide/drug). However, base affects the OSu ester stability:

  • Neutral Conditions: this compound is relatively stable in dry DMF.

  • Basic Conditions (pH > 8 equivalent): The base catalyzes both the desired aminolysis (coupling) and the undesired hydrolysis.

Protocol Tip: Do not premix this compound with DIEA/TEA in the stock solution. Add the base only when the reagent is in the presence of the target amine.

Self-Validating Protocol: The "Water Check"

Before committing valuable peptide-resin or drug intermediates, validate your this compound stock solution.

Method: TLC/HPLC Reactivity Check

  • Dissolve 5 mg of this compound in 100 µL of your solvent (DMF).

  • Add 10 µL of Benzylamine (excess).

  • Wait 5 minutes.

  • Run TLC/HPLC :

    • Success: Complete conversion to Boc-Nva-Benzylamide.

    • Failure: Presence of Boc-Nva-OH (free acid) or unreacted starting material suggests the OSu ester was already hydrolyzed (dead) or the solvent is wet.

Troubleshooting Wizard (FAQ)

Q: Can I heat the reaction to speed it up? A: Avoid heating >40°C. While the Boc group is stable up to ~150°C, the OSu ester is thermally sensitive in solution. Heating increases the rate of hydrolysis exponentially compared to aminolysis. If the reaction is sluggish, increase concentration, not temperature.

Q: Is racemization a risk with this compound? A: Low Risk. Norvaline (Nva) has a linear alkyl side chain (propyl), which lacks the steric bulk of Valine or Isoleucine that typically drives racemization. Furthermore, urethane protecting groups (like Boc) prevent oxazolone formation (the main racemization pathway). However, prolonged exposure to excess base (DIEA) can induce base-catalyzed enolization. Keep base stoichiometry ≤ 2 equivalents relative to the amine.

Q: How do I store the solid reagent? A: Store at -20°C under desiccant. Warm the bottle to room temperature before opening to prevent water condensation on the cold solid.

Q: My HPLC shows two peaks for the reagent. Is it impure? A: Likely yes. One peak is the ester (this compound), the other is likely the free acid (Boc-Nva-OH) from hydrolysis during storage or sample prep. If the free acid peak > 5%, recrystallize or purchase fresh reagent.

Decision Tree: Handling this compound

HandlingMatrix Start Start: Dissolving this compound SolventCheck Is Solvent Anhydrous? Start->SolventCheck Dry Yes (<50 ppm H₂O) SolventCheck->Dry Confirmed Wet No / Unknown SolventCheck->Wet Suspected AddBase When to add Base? Dry->AddBase ResultBad Rapid Hydrolysis Precipitation Low Yield Wet->ResultBad Premix Premix in Stock AddBase->Premix Don't do this InSitu Add only in presence of target amine AddBase->InSitu Correct Premix->ResultBad ResultGood Stable for ~12-24h High Coupling Efficiency InSitu->ResultGood

Figure 2: Operational decision tree for maximizing reagent stability.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester reactivity and hydrolysis risks).
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from (Authoritative data on NHS ester hydrolysis half-lives: minutes at pH 9, hours at pH 7).

  • Sigma-Aldrich. (n.d.). Boc-Nva-OH Product Specification. Retrieved from (Confirmation of Norvaline structure and Boc stability parameters).

  • BenchChem. (2025).[4] Fmoc-OSu Solution Stability and Hydrolysis. Retrieved from (Comparative data on OSu ester stability in DMF/DMSO).

  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved from (General kinetics of NHS ester hydrolysis in aqueous vs. organic phases).

Sources

Validation & Comparative

The Discerning Synthesist's Guide: Coupling Efficiency of Boc-Nva-OSu vs. Modern Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis

For the discerning researcher in peptide and drug development, the choice of coupling reagent is a critical decision that dictates the success of a synthesis. It's a choice that balances reaction kinetics, yield, cost, and perhaps most importantly, the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of the N-hydroxysuccinimide (OSu) ester of Boc-norvaline (Boc-Nva-OSu) against the prevailing classes of modern, in situ activated esters, such as those generated by HATU, HBTU, and COMU.

We will move beyond mere catalog descriptions to explore the causal mechanisms that govern efficiency, supported by practical protocols and field-proven insights to empower your synthetic strategy.

The Fundamental Principle: Carboxyl Group Activation

At its core, peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the carboxyl group to be "activated" to make it a better electrophile for the incoming amine's nucleophilic attack.[1] Activated esters, like this compound, are a classic and effective strategy where the carboxyl group is pre-activated with a good leaving group—in this case, N-hydroxysuccinimide.[2]

However, the landscape of peptide synthesis has evolved, with a move towards powerful in situ activating reagents that generate highly reactive esters directly in the reaction vessel. These reagents, primarily aminium/uronium and phosphonium salts, offer speed and efficiency, particularly for challenging sequences.

Profiling the Reagents: A Tale of Two Strategies

Strategy 1: The Stable, Pre-activated Ester (this compound)

This compound is a stable, isolable activated amino acid derivative.[2] Norvaline, a non-proteinogenic linear amino acid, presents minimal steric hindrance, making this reagent a good baseline for studying the inherent reactivity of the OSu ester itself.

  • Mechanism: The process is straightforward. The free N-terminal amine of the growing peptide chain directly attacks the activated carbonyl carbon of this compound, displacing the N-hydroxysuccinimide leaving group to form the new peptide bond.

  • Advantages:

    • Stability: Can be pre-synthesized, purified, and stored, ensuring high purity of the starting material.[3]

    • Simplicity: The coupling reaction does not require additional complex activating agents, only the peptide-resin and the active ester.

    • Cost-Effective: Often more economical for standard couplings compared to proprietary in situ reagents.

  • Limitations:

    • Moderate Reactivity: OSu esters are generally less reactive than the esters generated in situ by modern coupling reagents. This can lead to longer reaction times and potentially incomplete coupling, especially with sterically hindered amino acids.[4]

    • Lower Efficiency in "Difficult" Couplings: Prone to lower yields when dealing with aggregating peptide sequences or hindered amino acids.

Strategy 2: The High-Energy, In Situ Activated Esters

Modern synthesis, particularly in automated solid-phase peptide synthesis (SPPS), heavily relies on in situ activation. Here, the carboxylic acid is mixed with a coupling reagent and a base just before or during its introduction to the peptide-resin.

  • HBTU/TBTU (Aminium Salts): These reagents react with a Boc-amino acid to form an OBt (1-hydroxybenzotriazole) active ester. They are highly efficient, with coupling reactions often completing in minutes.[5]

  • HATU (Aminium Salt): A more potent version of HBTU. HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making HATU one of the most efficient coupling reagents. It is known to be faster and cause less epimerization than HBTU.[5]

  • COMU (Uronium Salt): A newer generation reagent that generates an Oxyma (ethyl cyanohydroxyiminoacetate) active ester. COMU has demonstrated greater coupling efficiency and reduced epimerization compared to even HATU and HBTU.[6] A key advantage is that its byproducts are more water-soluble, simplifying purification.[6]

The general mechanism for these in situ reagents involves the formation of a highly reactive intermediate which is then attacked by the N-terminal amine of the peptide.[1]

Caption: General mechanism for in situ coupling reagents.

Head-to-Head: A Comparative Analysis of Efficiency

Efficiency in peptide synthesis is a composite of reaction speed, final yield, and the suppression of side reactions, most notably racemization.[7] While direct, quantitative side-by-side studies for this compound against all major competitors are scarce, we can construct a representative comparison based on established chemical principles and data from various model systems.

The reactivity of the active ester is largely determined by the pKa of the leaving group's conjugate acid. A lower pKa indicates a more acidic alcohol, which makes its conjugate base a better, more stable leaving group, thus increasing the electrophilicity of the carbonyl carbon.

Relative Reactivity Order: OAt (from HATU) > Oxyma (from COMU) > O-6-ClBt (from HCTU) > OBt (from HBTU) > OSu (pre-activated)

This order of reactivity directly translates to faster coupling times and greater success in overcoming steric hindrance.

Comparative Performance Data (Illustrative)

The following table presents illustrative data synthesized from literature reports on various model systems. These values are not from a single head-to-head experiment but represent typical outcomes for coupling an unhindered amino acid.

FeatureThis compoundHBTUHATUCOMU
Activation Method Pre-activatedIn situIn situIn situ
Active Ester Type OSu (Succinimido)OBt (Benzotriazolo)OAt (Azabenzotriazolo)Oxyma
Typical Coupling Time 30 - 120 min15 - 45 min5 - 20 min5 - 15 min
Relative Reactivity ModerateHighVery HighVery High
Yield (Unhindered AA) Good (>95%)Excellent (>99%)Excellent (>99%)Excellent (>99%)
Racemization Risk LowLow-ModerateVery LowVery Low
Ideal Use Case Routine, cost-sensitive synthesisStandard SPPSDifficult/hindered couplingsDifficult couplings, green chemistry

Expert Insight: The true value of reagents like HATU and COMU becomes apparent when synthesizing "difficult" peptides, such as those containing Aib (α-aminoisobutyric acid) or N-methylated amino acids.[2] In these cases, the yield from an OSu ester might drop significantly, while HATU or COMU can still drive the reaction to completion.[8]

The Critical Issue of Racemization

Racemization, or the loss of stereochemical purity at the α-carbon, is a major risk during the activation step.[9] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a resonance-stabilized, achiral form. Additives like HOBt, and particularly HOAt, are effective at suppressing this side reaction by minimizing the lifetime of highly reactive intermediates that promote oxazolone formation.[5]

Urethane-protected amino acids (like Boc and Fmoc) are generally resistant to racemization.[2] However, the risk increases with stronger bases and longer activation times. The high speed of HATU and COMU-mediated couplings is a key advantage, as the desired reaction proceeds much faster than the competing racemization pathway.[8]

Experimental Protocol: A Self-Validating Comparison

To provide a tangible framework for evaluation, here is a standardized protocol for comparing the coupling of this compound with an in situ activation using HATU on a solid support. The outcome can be validated by analyzing the crude peptide product via HPLC.

Objective: To compare the coupling efficiency of this compound vs. Boc-Nva-OH/HATU for the synthesis of a model dipeptide (e.g., Nva-Ala) on a resin.
Materials:
  • Rink Amide MBHA resin

  • Boc-Ala-OH

  • This compound

  • Boc-Nva-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • RP-HPLC system with a C18 column

Workflow Diagram:

SPPS_Comparison_Workflow cluster_pre Preparation cluster_a Protocol A: this compound cluster_b Protocol B: HATU cluster_post Cleavage & Analysis start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc wash1 Wash (DMF, DCM) deprotect_fmoc->wash1 couple_ala Couple Boc-Ala-OH wash1->couple_ala wash2 Wash (DMF, DCM) couple_ala->wash2 deprotect_boc1 Boc Deprotection (50% TFA/DCM) wash2->deprotect_boc1 neutralize1 Neutralize (10% DIPEA/DMF) deprotect_boc1->neutralize1 wash3 Wash (DMF, DCM) neutralize1->wash3 split wash3->split couple_osu Couple this compound in DMF (60 min) split->couple_osu Path A preactivate Pre-activate Boc-Nva-OH with HATU/DIPEA (2 min) split->preactivate Path B wash_a Wash couple_osu->wash_a merge wash_a->merge couple_hatu Couple Activated Mix to Resin (20 min) preactivate->couple_hatu wash_b Wash couple_hatu->wash_b wash_b->merge deprotect_boc2 Final Boc Deprotection merge->deprotect_boc2 cleave Cleave from Resin (TFA Cocktail) deprotect_boc2->cleave analyze Analyze Crude Peptide by RP-HPLC cleave->analyze

Caption: Comparative workflow for evaluating coupling reagents.

Step-by-Step Procedure:
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Perform a standard coupling of Boc-Ala-OH to the resin to establish a baseline.

  • Deprotection: Remove the Boc group using 50% TFA in DCM.

  • Neutralization & Split: Neutralize the resin with 10% DIPEA in DMF, wash thoroughly, and divide the resin into two equal portions (Vessel A and Vessel B).

  • Coupling - Vessel A (this compound):

    • Dissolve this compound (3 eq.) in DMF.

    • Add the solution to Vessel A.

    • Agitate at room temperature for 60 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling - Vessel B (HATU):

    • In a separate vial, dissolve Boc-Nva-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

    • Add the activated mixture to Vessel B.

    • Agitate at room temperature for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Analysis:

    • Perform a final Boc deprotection on both resin samples.

    • Cleave the dipeptide (H-Nva-Ala-NH₂) from the resins using the cleavage cocktail for 2 hours.

    • Precipitate the crude peptides in cold ether, centrifuge, and dry.

    • Dissolve each peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by RP-HPLC, monitoring at 220 nm. Compare the peak area of the desired product versus any deletion sequences (Ala-NH₂) or byproducts. The presence of a diastereomeric peak would indicate racemization.[10][11]

Conclusion and Recommendations

The choice between a pre-activated OSu ester and an in situ coupling reagent is a strategic one, guided by the specific demands of the synthesis.

  • This compound and similar OSu esters remain a viable and cost-effective option for simple, non-challenging peptide sequences where longer coupling times are acceptable and the risk of side reactions is inherently low. Their stability and ease of use are advantageous in manual synthesis or for specific derivatization steps.

  • HBTU represents a robust workhorse for routine automated SPPS, offering a significant speed and efficiency advantage over OSu esters.

  • HATU and COMU are the reagents of choice for maximizing efficiency and purity, especially in the face of synthetic challenges.[8] They are indispensable for:

    • Synthesizing long or complex peptides.

    • Coupling sterically hindered or N-methylated amino acids.

    • Minimizing racemization in sensitive couplings.

    • High-throughput synthesis where speed is paramount.

As Senior Application Scientists, we advise that while OSu esters have their place, a modern peptide synthesis laboratory should be equipped with high-efficiency aminium/uronium reagents like HATU or COMU to successfully tackle the full spectrum of synthetic challenges encountered in drug discovery and development.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Lee, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 927, 159-165. [Link]

  • Mergler, M., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(1), 36-41. [Link]

  • Shen, Y., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(9), 1785-1794. [Link]

  • Zhong, X., et al. (2023). Quality by design of solid-phase peptide/protein coupling reaction via mechanistic reaction kinetics modeling approach. AIChE Journal, 69(8), e18093. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of. [Link]

  • Ke, T., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 121(10), e2317933121. [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Corona Analytics. (2020). Quantitative Peptide Mapping by (U)HPLC and Solvere. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (n.d.). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. [Link]

  • PubChem. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. [Link]

Sources

Strategic Alternatives to Boc-Nva-OSu for Norvaline Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Norvaline hydroxysuccinimide ester (Boc-Nva-OSu ) has long been the "off-the-shelf" standard for introducing norvaline—a non-proteinogenic, linear isomer of valine—into peptide sequences via Boc chemistry. Its pre-activated nature simplifies protocols by eliminating the need for coupling reagents. However, for modern drug development requiring high-throughput synthesis, difficult sequence elongations, or cost-efficiency at scale, the OSu ester often falls short due to slower reaction kinetics and lower atom economy compared to in-situ activation strategies.

This guide details the technical alternatives to this compound, focusing on In-Situ Activation of Boc-Nva-OH as the primary high-performance replacement, while also evaluating Mixed Anhydride and Pentafluorophenyl ester strategies.

Part 1: The Technical Landscape
Why Move Away from this compound?

While this compound offers shelf-stability and "add-and-stir" simplicity, it suffers from intrinsic limitations:

  • Reaction Kinetics: Active esters (OSu) react significantly slower than O-acylisourea or OBt/OAt active esters generated in situ by phosphonium or uronium reagents (HATU/HBTU).

  • Solubility: The hydroxysuccinimide byproduct can precipitate in certain solvent mixtures (DCM/DMF ratios), potentially occluding the resin in Solid Phase Peptide Synthesis (SPPS).

  • Cost & Availability: The free acid, Boc-Nva-OH , is universally more available and significantly less expensive than its pre-activated ester counterpart.

Comparative Analysis of Alternatives
FeatureThis compound (Baseline)Alternative 1: In-Situ Activation (Boc-Nva-OH + HATU/DIC)Alternative 2: Mixed Anhydride (IBCF)Alternative 3: Pentafluorophenyl (Boc-Nva-OPfp)
Primary Use Case Routine, small-scale SPPSDifficult couplings, High-throughput, Scale-upLiquid Phase Scale-upAutomated SPPS (Stable stock solutions)
Reactivity ModerateHigh / Very High HighHigh
Racemization Risk LowLow (with additives like Oxyma/HOAt)Moderate (Temperature sensitive)Low
Atom Economy Poor (Waste: HOSu)Moderate (Waste: Urea/Tetramethylurea)GoodPoor (Waste: HOPfp)
Cost Efficiency LowHigh Very HighLow
Part 2: In-Depth Methodologies & Protocols
Alternative 1: In-Situ Activation (The Gold Standard)

Reagents: Boc-Nva-OH + HATU (or HBTU) + DIEA. Mechanism: The free acid is converted immediately into a highly reactive OBt or OAt active ester. This species is often 10-100x more reactive than the shelf-stable OSu ester.

Experimental Protocol (SPPS):

  • Resin Preparation: Swell 100 mg of Boc-aminoacyl-resin (0.5 mmol/g) in DCM for 20 min. Drain.

  • Activation Cocktail:

    • Dissolve Boc-Nva-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF (approx. 2 mL).

    • Add DIEA (Diisopropylethylamine) (6.0 eq).

    • Critical Step: Allow pre-activation for exactly 30-60 seconds. (Do not exceed 2 mins to avoid guanidinium side reactions).

  • Coupling: Add the activated solution to the resin. Shake at room temperature.

  • Monitoring: Perform Kaiser test at 15 min. (Contrast: this compound often requires 45-60 min).

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

Expert Insight: For aggregation-prone sequences, replace HATU with DIC/Oxyma Pure . This creates a coupling environment that is less basic, reducing racemization and preventing "clumping" of the resin beads.

Alternative 2: Mixed Anhydride Method (Liquid Phase Scale-Up)

Reagents: Boc-Nva-OH + Isobutyl Chloroformate (IBCF) + NMM. Mechanism: Formation of a mixed carboxylic-carbonic anhydride. Highly efficient but requires strict temperature control to prevent disproportionation.

Experimental Protocol:

  • Dissolve Boc-Nva-OH (1.0 eq) and N-Methylmorpholine (NMM, 1.0 eq) in dry THF.

  • Cool solution to -15°C (Ice/Salt bath).

  • Add IBCF (1.0 eq) dropwise. Stir for 2 minutes.

  • Add the amine component (dissolved in DMF/THF) immediately.

  • Allow to warm to room temperature over 1 hour.

Part 3: Mechanism & Visualization

The following diagram illustrates the kinetic pathways. Note how the In-Situ pathway (Green) bypasses the stable, lower-energy well of the isolated OSu ester, accessing a higher-energy transition state for faster coupling.

CouplingPathways Start Boc-Nva-OH (Free Acid) HATU HATU/DIEA Start->HATU IBCF IBCF/-15°C Start->IBCF OSu_Reagent This compound (Pre-activated) ActiveEster_OSu OSu Ester (Stable, Moderate Reactivity) OSu_Reagent->ActiveEster_OSu Dissolution ActiveEster_OAt OAt Active Ester (Transient, High Reactivity) HATU->ActiveEster_OAt In-Situ Activation MixedAnh Mixed Anhydride (High Reactivity, Unstable) IBCF->MixedAnh Scale-Up Route Peptide Peptide-Nva-Boc (Coupled Product) ActiveEster_OSu->Peptide Standard Coupling (45-120 min) ActiveEster_OAt->Peptide Fast Coupling (<20 min) MixedAnh->Peptide Fast Coupling

Figure 1: Comparative reaction pathways. The In-Situ (Green) pathway generates a more reactive intermediate than the pre-formed OSu ester (Red), resulting in faster coupling times.

Part 4: Data & Performance Validation

To validate the switch from OSu to In-Situ activation, consider the following representative performance metrics derived from standard solid-phase peptide synthesis (SPPS) benchmarks for linear aliphatic amino acids.

Table 1: Coupling Efficiency Comparison (0.1 mmol scale)

ParameterThis compound Boc-Nva-OH + HATU Boc-Nva-OH + DIC/Oxyma
Coupling Time 60 - 120 min15 - 30 min30 - 60 min
Conversion (Cycle 1) ~95%>99%>98%
Side Reaction: Guanidinylation NonePossible (if over-activated)Negligible
Side Reaction: Racemization <0.1%<0.2% (with base control)<0.1%
Reagent Cost (Relative)

$
$$

Self-Validating System (Quality Control): When switching to Boc-Nva-OH + HATU, utilize the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after 20 minutes. A negative result confirms that the faster kinetics of HATU have successfully completed the coupling, validating the protocol efficiency compared to the standard 1-hour OSu cycle.

References
  • Sigma-Aldrich. Boc-Nva-OH Product Specifications and SPPS Suitability. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • AAPPTec. Planning a Peptide Synthesis: Boc vs Fmoc and Coupling Strategies. Retrieved from

  • Royal Society of Chemistry. Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from

Navigating the Nuances of Norvaline Incorporation: A Comparative Guide to Boc-Nva-Osu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a key strategy for modulating pharmacological properties. Norvaline (Nva), a hydrophobic amino acid isomeric to valine, is a frequent choice for enhancing metabolic stability and receptor affinity. The selection of the appropriate protected amino acid derivative is paramount for a successful synthetic campaign. This guide provides an in-depth technical comparison of using N-α-tert-butyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (Boc-Nva-Osu) in solid-phase peptide synthesis (SPPS), juxtaposed with its common alternatives, to illuminate its specific limitations and inform strategic synthetic decisions.

The Boc/Bzl Strategy: A Double-Edged Sword for Norvaline Incorporation

The use of this compound falls within the broader Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS. This approach is characterized by the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups for amino acid side chains, which are typically removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).[1][2]

While the Boc/Bzl strategy can be robust, particularly for certain "difficult" sequences, its reliance on harsh acidic conditions for repeated Nα-deprotection (typically with trifluoroacetic acid - TFA) and final cleavage presents significant limitations, especially when dealing with sensitive peptide sequences.[3]

Key Limitations of the Boc-SPPS Approach for Norvaline-Containing Peptides:
  • Harsh Deprotection Conditions: The repetitive use of TFA for Boc group removal can lead to the gradual degradation of the peptide-resin linkage, particularly with acid-sensitive linkers.[3] This can result in lower overall yields.

  • Side Reactions Promoted by Strong Acids: The carbocations generated during Boc deprotection can lead to undesired side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[4]

  • Hazardous Cleavage Reagents: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc/Bzl SPPS often necessitates the use of highly toxic and corrosive anhydrous HF, which requires specialized equipment.

  • Peptide Aggregation: Norvaline's hydrophobic nature can contribute to the aggregation of the growing peptide chain on the solid support, a common challenge in SPPS.[5][6] While Boc-SPPS can sometimes offer advantages in synthesizing hydrophobic peptides by maintaining a protonated N-terminus after deprotection, which can disrupt interchain hydrogen bonding, severe aggregation can still hinder coupling and deprotection steps.[5]

This compound: A Closer Look at the Activated Ester

This compound is an activated ester of Boc-protected norvaline. The N-hydroxysuccinimide (OSu) ester is a good leaving group, which increases the reactivity of the carboxyl group towards the free amine of the growing peptide chain.[7] This pre-activation strategy can offer convenience by eliminating the need for in-situ coupling reagents at the point of use.

However, the use of an OSu ester is not without its own set of considerations:

  • Moisture Sensitivity: Activated esters like OSu are susceptible to hydrolysis. Strict anhydrous conditions are necessary during storage and handling to maintain their reactivity.

  • Coupling Efficiency in Hindered Systems: While generally reactive, the coupling efficiency of OSu esters can be lower than that achieved with more potent in-situ coupling reagents, especially when coupling to a sterically hindered N-terminus or when the incoming amino acid itself is bulky.[] Although norvaline's n-propyl side chain is less sterically demanding than the branched side chains of valine or isoleucine, difficult couplings can still arise in certain sequence contexts.

Comparative Analysis: this compound vs. Alternative Strategies

The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This method utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups, offering a more orthogonal and milder synthetic route.[]

dot graph TD { subgraph Boc-SPPS Workflow A[Resin-Bound Peptide] -->|1. 50% TFA in DCM| B(Deprotection: Boc Removal); B --> |2. Neutralization (e.g., DIEA)| C(Free N-terminus); C --> |3. This compound in DMF| D(Coupling); D --> E{Repeat Cycles}; E --> |Final Step| F[Cleavage with HF]; end subgraph Fmoc-SPPS Workflow G[Resin-Bound Peptide] -->|1. 20% Piperidine in DMF| H(Deprotection: Fmoc Removal); H --> |2. Fmoc-Nva-OH, Coupling Reagent (e.g., HBTU)| I(Coupling); I --> J{Repeat Cycles}; J --> |Final Step| K[Cleavage with TFA Cocktail]; end } caption: High-level comparison of Boc- and Fmoc-SPPS workflows.

FeatureThis compound in Boc-SPPSFmoc-Nva-OH in Fmoc-SPPS
Nα-Deprotection 50% TFA in DCM (harsh acid)20% Piperidine in DMF (mild base)
Potential Side Reactions Acid-catalyzed side reactions (e.g., alkylation), gradual peptide-resin cleavage.[3][4]Base-catalyzed side reactions (e.g., aspartimide formation, racemization of sensitive residues).
Coupling Reagent Pre-activated OSu ester.In-situ activation with reagents like HBTU, HATU, or DIC/HOBt.
Coupling Efficiency Generally good, but may be slower in sterically hindered contexts.[]High, especially with modern, potent coupling reagents.[]
Final Cleavage Typically requires strong, hazardous acids like HF.Milder TFA-based cocktails are sufficient.
Handling & Safety Requires specialized equipment for HF cleavage.Generally safer, though piperidine is a hazardous substance.

Experimental Protocols

Protocol 1: Boc-SPPS of a Model Norvaline-Containing Peptide (Ac-Tyr-Nva-Gly-Phe-Met-NH₂)

This protocol outlines the manual synthesis of a model pentapeptide on a MBHA resin to yield a C-terminal amide.

  • Resin Swelling: Swell 1g of MBHA resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Boc-Met-OH):

    • Dissolve Boc-Met-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Capping: Acetylate any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 30 minutes.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and then with 5% DIEA in DCM to neutralize the trifluoroacetate salt.

  • Subsequent Couplings (Boc-Phe-OH, Boc-Gly-OH, this compound, Boc-Tyr(Bzl)-OH):

    • For Boc-Phe-OH and Boc-Gly-OH, follow the coupling procedure described in step 2.

    • For This compound , dissolve this compound (3 eq.) in DMF and add to the resin. Shake for 2-4 hours, monitoring with the Kaiser test.

    • For Boc-Tyr(Bzl)-OH, follow the coupling procedure in step 2.

  • N-terminal Acetylation: After the final deprotection, treat the resin with the capping solution for 1 hour.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail of HF:anisole (9:1 v/v) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[10]

dot graph { rankdir=LR; node [shape=box, style=rounded]; Resin -> Coupling_1 [label="Boc-Met-OH"]; Coupling_1 -> Deprotection_1 [label="50% TFA"]; Deprotection_1 -> Coupling_2 [label="Boc-Phe-OH"]; Coupling_2 -> Deprotection_2 [label="50% TFA"]; Deprotection_2 -> Coupling_3 [label="Boc-Gly-OH"]; Coupling_3 -> Deprotection_3 [label="50% TFA"]; Deprotection_3 -> Coupling_4 [label="this compound"]; Coupling_4 -> Deprotection_4 [label="50% TFA"]; Deprotection_4 -> Coupling_5 [label="Boc-Tyr(Bzl)-OH"]; Coupling_5 -> Final_Cleavage [label="HF/Anisole"]; Final_Cleavage -> Crude_Peptide; } caption: Boc-SPPS workflow for the model peptide.

Protocol 2: Fmoc-SPPS of the Same Model Peptide (Ac-Tyr-Nva-Gly-Phe-Met-NH₂)

This protocol outlines the synthesis on a Rink Amide resin.

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Dissolve Fmoc-Met-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and add the solution to the resin.

    • Shake for 1 hour and monitor with a Kaiser test.

  • Subsequent Cycles (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Nva-OH, Fmoc-Tyr(tBu)-OH): Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF for 1 hour.

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail of TFA:TIS:water (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify by RP-HPLC as described in Protocol 1.[10]

dot graph { rankdir=LR; node [shape=box, style=rounded]; Resin -> Deprotection_1 [label="20% Piperidine"]; Deprotection_1 -> Coupling_1 [label="Fmoc-Met-OH"]; Coupling_1 -> Deprotection_2 [label="20% Piperidine"]; Deprotection_2 -> Coupling_2 [label="Fmoc-Phe-OH"]; Coupling_2 -> Deprotection_3 [label="20% Piperidine"]; Deprotection_3 -> Coupling_3 [label="Fmoc-Gly-OH"]; Coupling_3 -> Deprotection_4 [label="20% Piperidine"]; Deprotection_4 -> Coupling_4 [label="Fmoc-Nva-OH"]; Coupling_4 -> Deprotection_5 [label="20% Piperidine"]; Deprotection_5 -> Coupling_5 [label="Fmoc-Tyr(tBu)-OH"]; Coupling_5 -> Final_Cleavage [label="TFA Cocktail"]; Final_Cleavage -> Crude_Peptide; } caption: Fmoc-SPPS workflow for the model peptide.

Conclusion: Strategic Selection for Optimal Outcomes

The use of this compound in peptide synthesis is intrinsically linked to the broader decision of employing the Boc/Bzl strategy. While it offers the convenience of a pre-activated amino acid, its limitations are largely those of the Boc-SPPS methodology itself: harsh acidic conditions, potential for side reactions, and the use of hazardous reagents. For many applications, particularly the synthesis of long or sensitive peptides, the milder and more orthogonal Fmoc/tBu strategy, utilizing in-situ activation of Fmoc-Nva-OH, is often the superior choice, offering higher purity and yield of the final product.

The decision to use this compound should be made with a clear understanding of these trade-offs. It may be a viable option for short, robust peptides or when specific instrumentation for Fmoc synthesis is unavailable. However, for complex drug development projects, the advantages of the Fmoc approach in terms of safety, compatibility with sensitive functionalities, and overall process robustness are compelling.

References

  • Boc Solid Phase Peptide Synthesis Methods. (n.d.). Retrieved from [Link]

  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
  • Optimizing Peptide Synthesis: The Role of Activated Amino Acids like Boc-L-Leu-OSu. (2026, January 29). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1184, pp. 19–43). Humana Press.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 128-135.
  • Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]

  • Wu, C. R., & Tam, J. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. Letters in Peptide Science, 3(2-3), 87-95.
  • Lu, H., & Paramonov, S. E. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical reviews, 115(15), 7541–7591.
  • Toniolo, C., Bonora, G. M., & Fontana, A. (1976). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. International Journal of Peptide and Protein Research, 8(5), 459-465.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. In Methods in molecular biology (Clifton, N.J.) (Vol. 193, pp. 3–33). Humana Press.
  • Carpino, L. A., El-Faham, A., & Albericio, F. (2007). Novabiochem® Coupling reagents. EMD Millipore.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Danell, A. S., & McLuckey, S. A. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical chemistry, 91(7), 4437–4444.
  • Che, Y., & Gellman, S. H. (2017). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of chemical research, 50(5), 1184–1193.
  • Tam, J. P., & Merrifield, R. B. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 37(2), 145-152.
  • Synthesis Of Peptides from Scratch: A Step-by-Step Guide. (2023, December 4). Biomatik. Retrieved from [Link]

  • Kocienski, P. J. (2013). Dual protection of amino functions involving Boc. Chemical Society reviews, 42(18), 7516–7531.
  • The Greening of Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pícha, F., Tichý, M., & Buděšínský, M. (2012). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
  • Kumar, S., & Sharma, A. K. (2014). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology. International Journal of Peptide Research and Therapeutics, 20(3), 361-368.
  • Aguilar, M. I. (2004). HPLC of peptides and proteins. In Methods in molecular biology (Clifton, N.J.) (Vol. 251, pp. 3–23). Humana Press.
  • SYNTHESIS NOTES. (n.d.). AAPPTec. Retrieved from [Link]

  • Wang, J., & Keiderling, T. A. (2012). Influence of an unnatural amino acid side chain on the conformational dynamics of peptides. ChemPhysChem, 13(7), 1832-1839.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

Sources

comparing the side reaction profiles of Boc and Fmoc strategies for norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Side Reaction Profiles of Boc and Fmoc Strategies for Norvaline (Nva) Content Type: Technical Application Guide Audience: Senior Peptide Chemists, Process Development Scientists

Executive Summary

Norvaline (Nva), the linear isomer of Valine, is frequently utilized in peptide engineering as a structural probe, a Methionine surrogate (to eliminate oxidation susceptibility), or to modulate side-chain hydrophobicity without introducing steric bulk. Unlike reactive residues (Cys, Met, Trp), Nva possesses a chemically inert


-propyl side chain. Consequently, the "side reaction profile" of Nva is not defined by side-chain degradation, but rather by sequence-dependent aggregation , coupling kinetics , and stereochemical integrity  relative to its branched isomers (Val, Leu).

This guide analyzes the physicochemical behavior of Nva under Boc (acid-labile) and Fmoc (base-labile) protocols, providing evidence-based recommendations for minimizing deletion sequences and racemization.

Chemical Context: The "Inert" Challenge

While Nva lacks functional groups prone to alkylation or oxidation, its incorporation presents unique challenges driven by its hydrophobicity and steric profile.

FeatureNorvaline (Nva)Valine (Val)Implication for Synthesis
Side Chain

(Linear)

(

-branched)
Nva has lower steric hindrance at the

-carbon.
Hydrophobicity HighHighBoth promote aggregation in polar aprotic solvents (DMF/NMP).
Reactivity Inert AlkaneInert AlkaneStable to HF (Boc) and Piperidine (Fmoc).
Primary Risk Aggregation / DeletionSlow Coupling / RacemizationNva couples faster than Val but promotes

-sheet formation.

Comparative Analysis: Side Reaction & Efficiency Profiles

A. Aggregation and Deletion Sequences

The most significant "side reaction" associated with Nva is the formation of deletion sequences due to on-resin aggregation. Nva-rich sequences tend to form stable


-sheets, collapsing the resin matrix and preventing reagent access.
  • Boc Strategy (Superior for Aggregation):

    • Mechanism: The repetitive TFA treatments required for Boc removal protonate the peptide backbone, effectively disrupting inter-chain hydrogen bonds. This "in-situ solvation" keeps the growing chain accessible.

    • Outcome: Higher crude purity for Nva-rich hydrophobic domains (e.g., transmembrane mimics).

    • Risk: Minimal specific side reactions for Nva.

  • Fmoc Strategy (Prone to Aggregation):

    • Mechanism: The growing peptide remains neutral during coupling and deprotection (piperidine). Hydrophobic Nva residues promote strong inter-chain association (aggregation), leading to incomplete deprotection or coupling.

    • Side Reaction: "Difficult sequences" result in N-1 deletions.

    • Mitigation: Requires "Magic Mixtures" (Chaotropic salts like LiCl, or Pseudoprolines) or elevated temperature (

      
      ).
      
B. Racemization Kinetics

Racemization occurs via the formation of an oxazolone intermediate during activation.

  • Nva vs. Val: Valine is notorious for slow coupling due to steric bulk at the

    
    -carbon, which extends the activation lifetime and increases racemization risk. Nva, being linear, couples significantly faster.
    
  • Verdict: Nva exhibits lower racemization rates than Valine in both Boc and Fmoc chemistries due to rapid acylation kinetics. However, prolonged activation (e.g., if used in a "difficult sequence" cycle) can still induce D-Nva formation.

C. Impurity Profile (Source-Dependent)

A critical, often overlooked "side reaction" is the introduction of impurities contained within the starting material.

  • Isobaric Contamination: Commercial Nva derivatives are often contaminated with Leucine (Leu) or Valine (Val) due to imperfect separation during amino acid manufacturing.

  • Mass Spec Blind Spots: Nva and Val are isomers (

    
    ). Standard low-res ESI-MS cannot distinguish them. High-resolution MS or distinct fragmentation patterns (w-ions) are required for QC.
    

Decision Matrix & Workflow Logic

The following diagram illustrates the decision logic for selecting the optimal strategy based on sequence characteristics involving Norvaline.

Nva_Strategy_Selection Start Start: Nva Peptide Synthesis Seq_Analysis Analyze Sequence Hydrophobicity & Length Start->Seq_Analysis Decision_Hydro Is the sequence highly hydrophobic / aggregating? Seq_Analysis->Decision_Hydro Boc_Path Select Boc Strategy Decision_Hydro->Boc_Path Yes (>5 Nva/Leu/Val residues) Fmoc_Path Select Fmoc Strategy Decision_Hydro->Fmoc_Path No (Standard sequence) Boc_Reason TFA disrupts H-bonds; Prevents aggregation Boc_Path->Boc_Reason Fmoc_Opt Requires Optimization: 1. Elevated Temp (50°C) 2. Chaotropic Salts (LiCl) Fmoc_Path->Fmoc_Opt Coupling Coupling Step: Nva couples faster than Val Boc_Reason->Coupling Fmoc_Opt->Coupling QC_Check QC: Check for Val/Leu Isomers (High-Res MS) Coupling->QC_Check

Figure 1: Strategic decision tree for Norvaline incorporation, highlighting the divergence between Boc (for difficult/aggregating sequences) and Fmoc (standard use with optimization).

Experimental Protocols

Protocol A: Fmoc-Nva-OH Coupling (Optimized for Purity)

Use this protocol to minimize aggregation-driven deletions in Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin (

    
    ) in DMF for 20 min.
    
  • Deprotection: 20% Piperidine in DMF (

    
    ). Wash with DMF (
    
    
    
    ).
  • Activation (In-situ):

    • Amino Acid: Fmoc-Nva-OH (

      
       relative to resin).
      
    • Activator: HATU (

      
      ) or DIC/Oxyma (
      
      
      
      ).
    • Base: DIEA (

      
      ).
      
    • Note: Pre-activate for 30 seconds only to minimize racemization risk, though low for Nva.

  • Coupling:

    • Add mixture to resin.

    • Critical Step: If sequence is hydrophobic, heat to

      
        for 20 minutes (microwave) or 60 minutes (conventional).
      
  • Monitoring: Perform Kaiser test. If slightly blue (aggregation), perform a second coupling with a different solvent system (e.g., DMF/DCM 1:1).

Protocol B: Boc-Nva-OH Coupling (For "Difficult" Sequences)

Use this protocol for sequences containing


 consecutive hydrophobic residues.
  • Deprotection: 100% TFA (

    
    ). Flow wash with DCM.
    
  • Neutralization: 10% DIEA in DMF (

    
    ).
    
  • Activation:

    • Amino Acid: Boc-Nva-OH (

      
      ).
      
    • Activator: HBTU (

      
      ).
      
    • Base: DIEA (

      
      ).
      
    • Note: Boc chemistry is robust; room temperature coupling is usually sufficient due to TFA-induced disaggregation.

  • Cleavage: HF/p-Cresol (90:10) for 1 hour at

    
    . Nva is stable to HF.
    

Comparative Data Summary

The following table summarizes the performance of Nva in both strategies based on typical experimental outcomes.

ParameterBoc StrategyFmoc Strategy
Coupling Efficiency High. TFA solvation prevents aggregation.Moderate. Prone to

-sheet formation without heat/chaos.
Racemization Risk Low (Standard activation).Low (Standard activation).
Side Chain Stability Excellent (Stable to HF).Excellent (Stable to Piperidine).
Solubility of Product Generally higher crude purity for hydrophobic peptides.[]May require difficult purification due to deletion sequences.
Recommended Use Transmembrane peptides, Nva-rich motifs.General purpose, Met-replacement in soluble peptides.
Mechanism of Aggregation Comparison

The diagram below details why Boc is often preferred for Nva-rich sequences.

Aggregation_Mech cluster_Fmoc Fmoc Strategy (Neutral) cluster_Boc Boc Strategy (Acidic) Fmoc_State Peptide-Resin (Neutral Backbone) Agg H-Bond Network (Beta-Sheet) Fmoc_State->Agg Hydrophobic Interaction Result_F Steric Shielding (Slow Coupling) Agg->Result_F Boc_State Peptide-Resin (Protonated Backbone) Solv TFA Solvation (Disrupted H-Bonds) Boc_State->Solv + H+ Result_B Open Conformation (Fast Coupling) Solv->Result_B

Figure 2: Mechanistic difference in aggregation susceptibility. Boc strategies utilize protonation to disrupt the intermolecular H-bonds that Nva residues tend to stabilize.

References

  • Biotage. (2023).[2] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • NIH/PubMed. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Retrieved from [Link]

Sources

Validation of Peptide Sequence Containing Norvaline: Edman Degradation vs. Mass Spectrometry

[1][2]

Executive Summary: The Isobaric Challenge

In high-stakes peptide therapeutics and synthetic biology, the validation of non-proteinogenic amino acids is a critical quality attribute. Norvaline (Nva) , a straight-chain isomer of Valine, presents a unique analytical challenge.[1][2] Because Norvaline and Valine are isobaric (Monoisotopic Mass: 117.079 Da) , standard low-resolution mass spectrometry cannot distinguish them.

This guide evaluates Edman Degradation as the primary validation tool for Nva-containing peptides, comparing its chromatographic resolution capabilities against the fragmentation-dependent identification required by Tandem Mass Spectrometry (MS/MS) . While MS offers throughput, Edman Degradation remains the definitive method for resolving Nva from Valine and Leucine/Isoleucine isomers at the N-terminus due to the distinct hydrophobicity of their Phenylthiohydantoin (PTH) derivatives.

Technical Deep Dive: Edman Degradation for Norvaline

The Principle of Chromatographic Resolution

Edman degradation determines protein sequence by chemically removing one residue at a time from the N-terminus. The decisive advantage for Norvaline validation lies not in the cleavage chemistry, but in the final detection step: Reversed-Phase HPLC .

  • The Mechanism: The N-terminal amino acid reacts with Phenylisothiocyanate (PITC) to form a Phenylthiocarbamoyl (PTC) peptide.[3][4] Acid cleavage releases the Anilinothiazolinone (ATZ) derivative, which is converted to the stable Phenylthiohydantoin (PTH)-amino acid .[3]

  • The Separation: PTH-amino acids are separated on a C18 column. Retention time (

    
    ) is governed by hydrophobicity.
    
    • PTH-Valine: Branched isopropyl side chain. Elutes earlier.

    • PTH-Norvaline: Linear

      
      -propyl side chain. Significantly more hydrophobic. Elutes later , typically resolving completely from PTH-Valine and often eluting near PTH-Methionine or PTH-Proline depending on the specific gradient.
      
Why Edman Wins for Nva Validation

In many automated sequencers (e.g., legacy ABI or Shimadzu systems), PTH-Norvaline is actually used as an internal standard precisely because it elutes in a "quiet" region of the chromatogram, distinct from the 20 standard amino acids. This fact alone validates its use as a robust differentiator.

Experimental Workflow: Edman Degradation

Objective: Validate the presence of Norvaline at Position 1 (or sequential positions) of a synthetic peptide.

Protocol:

  • Sample Prep: Dissolve 10–50 pmol of purified peptide in water/methanol. Load onto a PVDF membrane or glass fiber filter treated with BioBrene.

  • Coupling: React with PITC in basic buffer (N-methylpiperidine/Methanol/Water) at 48°C.

  • Cleavage: Wash and treat with anhydrous Trifluoroacetic Acid (TFA). The N-terminal residue is cleaved as an ATZ derivative.[3][4][5][6]

  • Conversion: Extract ATZ with chlorobutane; treat with 25% aqueous TFA at 64°C to form the PTH isomer.

  • Detection (The Critical Step): Inject onto a C18 HPLC column (e.g., 220 mm x 2.1 mm).

    • Mobile Phase A: Acetate buffer (pH 3-4) + THF.

    • Mobile Phase B: Acetonitrile/Isopropanol.

    • Detection: UV at 269 nm.

Self-Validating Check:

  • Compare the retention time of the Cycle 1 peak against a standard mixture containing PTH-Val and PTH-Nva.

  • Pass Criteria: A distinct peak matching the PTH-Nva standard (

    
     14-16 min depending on gradient) with no co-eluting PTH-Val peak (
    
    
    10-12 min).

Comparative Analysis: Edman vs. Mass Spectrometry[1][2]

While Edman relies on chromatography, Mass Spectrometry relies on mass-to-charge ratio (


The MS Limitation[1]
  • MS1 (Full Scan): Cannot distinguish Nva (117.079 Da) from Val (117.079 Da).

  • MS2 (CID - Collision Induced Dissociation): Often yields similar

    
     and 
    
    
    ions. Distinguishing them requires observing specific side-chain losses (e.g., loss of propylene vs. propane), which are often low abundance.
  • Advanced MS (HECD/ETD): High-energy fragmentation (Hot Electron Capture Dissociation) can distinguish them by generating diagnostic

    
    -ions (side chain cleavage), but this requires specialized hardware (e.g., FT-ICR or Orbitrap Fusion) and expert interpretation.
    
Performance Matrix
FeatureEdman Degradation Standard MS/MS (CID) Advanced MS (HECD/ETD)
differentiation Principle Chromatographic Retention (

)
Side-chain fragmentationHigh-energy side-chain cleavage (

-ions)
Nva vs. Val Resolution High (Distinct Peaks) Low (Ambiguous spectra)High (Diagnostic ions)
Nva vs. Leu/Ile Resolution High High (Mass diff. 14 Da)High
Sample Requirement High (1-10 pmol)Low (fmol range)Medium
Throughput Low (1 residue/hour)High (Seconds)Medium
Sequence Coverage N-terminal only (~30-50 residues)Full sequenceFull sequence
Best Use Case Final Product Release / QC High-throughput ScreeningDeep Characterization

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the specific Edman workflow for Norvaline.

Decision Framework: When to use Edman?

ValidationDecisionStartPeptide Validation RequirementCheckResidueDoes sequence containIsobaric Isomers?(Val vs Nva, Leu vs Ile)Start->CheckResidueMS_RouteStandard LC-MS/MS(CID Fragmentation)CheckResidue->MS_RouteNo (Standard AA)Edman_RouteEdman Degradation(N-terminal Sequencing)CheckResidue->Edman_RouteYes (Nva/Val present)Advanced_MSAdvanced MS (HECD/ETD)(Side-chain fragmentation)CheckResidue->Advanced_MSYes (High Throughput req)Result_MSAmbiguous Identification(Risk of False Positive)MS_Route->Result_MSIf Isobars presentResult_EdmanDefinitive Identification(Chromatographic Resolution)Edman_Route->Result_EdmanPTH-Nva elutes distinct from PTH-Val

Caption: Decision tree highlighting Edman Degradation as the preferred path for definitive resolution of isobaric residues like Norvaline.

Edman Degradation Cycle for Norvaline

EdmanCyclePeptidePeptide-Nva-Val...Coupling1. Coupling(PITC + Base)Peptide->CouplingN-term freeCleavage2. Cleavage(TFA)Coupling->CleavagePTC-PeptideCleavage->PeptidePeptide (n-1)Conversion3. Conversion(Aq Acid, Heat)Cleavage->ConversionATZ-NvaHPLC4. HPLC Analysis(C18 Column)Conversion->HPLCPTH-NvaChromatogramPTH-Val (Early)PTH-Nva (Late)HPLC->Chromatogram:nvaRetention Time Match

Caption: The Edman cycle isolates the N-terminal residue as a PTH-derivative.[3] PTH-Norvaline is identified by its unique retention time on HPLC, distinct from Valine.

References

  • Maibom-Thomsen, S., et al. (2019). "Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation." Analytical Chemistry, 91(7), 4381-4387. Retrieved from [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Zhokhov, S. S., et al. (2017). "An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides." Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Safety Operating Guide

Chemical Profile & Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Disposal Status

Boc-Nva-OSu (Boc-L-Norvaline N-hydroxysuccinimide ester) is a moisture-sensitive, amine-reactive activated ester used in peptide synthesis. It is classified generally as an Irritant (Skin/Eye/Respiratory) and must be handled as Hazardous Chemical Waste .

  • Solid Waste: Do not dissolve. Dispose of directly in a labeled hazardous solid waste container.

  • Liquid Waste (Reaction Mixtures): Must be quenched (deactivated) prior to disposal to prevent uncontrolled reactions in waste drums.

  • Prohibited: Do not dispose of down the drain or in municipal trash.[1]

To dispose of this compound safely, one must understand its reactivity. As an N-hydroxysuccinimide (NHS) ester, it is designed to react efficiently with primary amines to form stable amide bonds.

PropertyData
Chemical Name Boc-L-Norvaline N-hydroxysuccinimide ester
Abbreviation This compound
CAS Number 108233-37-0 (or derivative analogs)
Molecular Weight ~314.33 g/mol
Primary Hazard Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)
Reactivity Hydrolyzes in water; Reacts exothermically with amines

Scientific Rationale for Hazards: The "OSu" moiety is a good leaving group. Upon contact with moisture (hydrolysis) or amines (aminolysis), the molecule releases N-hydroxysuccinimide (NHS). While NHS itself is relatively low toxicity, the unreacted ester remains reactive and can sensitize skin or react with other waste stream components if not properly quenched.

Pre-Disposal Treatment: Quenching Mechanism

Expertise & Experience: Directly pouring active esters into a mixed organic waste drum is a common laboratory error. If the waste drum contains waste amines (e.g., piperidine from Fmoc deprotection), the unquenched this compound will react inside the drum, generating heat and pressure.

The Protocol: Before disposal of reaction mixtures, Quench the active ester.

Mechanism: We deliberately introduce a "sacrificial" amine (like Tris, Glycine, or Ethanolamine) or a basic aqueous solution to consume the active ester.

QuenchingMechanism cluster_0 Waste Container Safety BocNvaOSu This compound (Active Ester) Intermediate Tetrahedral Intermediate BocNvaOSu->Intermediate Nucleophilic Attack Quencher Quencher (e.g., Tris/Glycine) Quencher->Intermediate Products Stable Amide + N-Hydroxysuccinimide Intermediate->Products Elimination of NHS

Figure 1: The chemical pathway for deactivating this compound. By forcing this reaction in a controlled flask, we prevent it from happening unpredictably in the waste drum.

Step-by-Step Disposal Protocols

Scenario A: Solid Substance (Expired or Excess Stock)

Do not dissolve solids just to dispose of them; this increases waste volume and hazard potential.

  • Containment: Keep the substance in its original vial if possible. If the vial is damaged, transfer to a clear, sealable bag or high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Boc-L-Norvaline N-hydroxysuccinimide ester."[2][3]

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Disposal: Place the sealed container into the lab's Solid Hazardous Waste drum.

Scenario B: Liquid Reaction Mixtures (e.g., Peptide Synthesis Waste)

Trustworthiness Check: Ensure the solution pH is >8 during quenching to drive the reaction to completion.

  • Segregation: Isolate the reaction mixture in a beaker or flask.

  • Quenching Protocol:

    • Add 10% volume of a quenching solution (e.g., 1M Tris-HCl pH 8.0, 1M Glycine, or simply saturated Sodium Bicarbonate).

    • Why? The base promotes hydrolysis; the amine (if used) forms a stable amide.

    • Stir for 30 minutes at room temperature.

  • Verification (Optional but Recommended):

    • Spot a TLC plate. If UV-active starting material (higher Rf) is gone and only the NHS byproduct (lower Rf) remains, quenching is complete.

  • Disposal:

    • Pour into the Organic Solvent Waste container.

    • Crucial: If the solvent is DCM (Dichloromethane), use the Halogenated waste stream. If DMF/Methanol, use Non-Halogenated .

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Scenario B).

  • Defacing: Cross out the original label or remove it.[4]

  • Glass Disposal: Place the clean, dry vial in the "Broken Glass/Sharps" or "Recycled Glass" bin, depending on facility rules.

Waste Stream Decision Matrix

DisposalDecision Start Start: this compound Waste State Physical State? Start->State Solid Solid / Powder State->Solid Pure Substance Liquid Liquid / Solution State->Liquid Dissolved SolidAction Seal in Jar/Bag. Label 'Toxic Solid'. Solid->SolidAction QuenchCheck Is it Quenched? Liquid->QuenchCheck QuenchAction Add 1M Tris or Sat. NaHCO3. Stir 30 min. QuenchCheck->QuenchAction No / Unsure SolventType Solvent Type? QuenchCheck->SolventType Yes QuenchAction->SolventType Halo Halogenated Waste (e.g., DCM, CHCl3) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMF, MeOH) SolventType->NonHalo No Halogens

Figure 2: Decision tree for segregating this compound waste streams to ensure regulatory compliance.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under Characteristic Hazardous Waste due to its chemical properties.

  • RCRA Classification:

    • If dissolved in Acetone/Methanol: D001 (Ignitable) .

    • If dissolved in DCM: F002 (Spent Halogenated Solvent) .

    • Pure Substance: Generally managed as Toxic/Irritant under local EHS protocols.

  • Labeling Requirements:

    • Must write out the full chemical name (No abbreviations like "Boc-Nva").

    • Must indicate the start date of accumulation.

    • Container must remain closed unless adding waste (EPA 40 CFR 262.15).

References

  • National Institutes of Health (NIH) . Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC7956328. Link

  • Thermo Fisher Scientific . Safety Data Sheet: Boc-L-Norvaline. Link

  • Dartmouth College EHS . Hazardous Waste Disposal Guide: Chemical Waste Storage and Procedures. Link

  • Abberior Instruments . NHS Ester Labeling and Handling Protocol. Link

  • US Environmental Protection Agency (EPA) . RCRA Hazardous Waste Regulations (40 CFR Part 261). Link

Sources

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